Methyl 2-(4-bromobenzenesulfinyl)acetate: A Comprehensive Technical Guide to its Chemical Properties and Synthetic Utility
Executive Summary Methyl 2-(4-bromobenzenesulfinyl)acetate is a highly versatile, bifunctional building block utilized in advanced organic synthesis, materials science, and drug development. Featuring an electron-deficie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(4-bromobenzenesulfinyl)acetate is a highly versatile, bifunctional building block utilized in advanced organic synthesis, materials science, and drug development. Featuring an electron-deficient 4-bromoaryl ring, a chiral sulfoxide center, and an active methylene group, this compound serves as a critical linchpin for constructing complex molecular architectures. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental protocols designed for research professionals.
Physicochemical Profiling
Understanding the baseline properties of Methyl 2-(4-bromobenzenesulfinyl)acetate is critical for predicting its behavior in multi-step syntheses. The quantitative data is summarized below for rapid reference [1].
Property
Value / Description
Chemical Name
Methyl 2-(4-bromobenzenesulfinyl)acetate
CAS Registry Number
63216-00-2
Molecular Formula
C₉H₉BrO₃S
Molecular Weight
277.13 g/mol
SMILES String
O=C(OC)CS(C1=CC=C(Br)C=C1)=O
Appearance
Solid (typically off-white to pale yellow powder)
Solubility
Soluble in DCM, EtOAc, THF, and DMF; Insoluble in water
Storage Conditions
2–8°C, sealed in a dry environment, protected from light
Core Mechanistic Reactivity & Causality
The synthetic utility of Methyl 2-(4-bromobenzenesulfinyl)acetate is driven by three distinct reactive sites. As an Application Scientist, understanding the causality behind these reactivities allows for the rational design of novel synthetic pathways.
The Active Methylene: Enolization and α-Alkylation
Mechanistic Causality: The methylene protons (C-α) are flanked by two strong electron-withdrawing groups: the sulfinyl moiety (-I, -M effects) and the methyl ester (-I, -M effects). This dual activation significantly lowers the pKa of these protons (estimated pKa ~12–14). Consequently, mild to strong bases (e.g., NaH, LDA, or K₂CO₃) can quantitatively deprotonate this position to form a stabilized enolate/α-sulfinyl carbanion. This intermediate readily undergoes nucleophilic substitution with alkyl halides, enabling the stereoselective construction of carbon-carbon bonds [3].
The 4-Bromoaryl Handle: Palladium-Catalyzed Cross-Coupling
Mechanistic Causality: The presence of the bromine atom at the para position of the benzene ring provides a classic handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-withdrawing nature of the para-sulfinyl group decreases the electron density of the aryl ring, which thermodynamically favors the oxidative addition of the electron-rich Pd(0) catalyst into the C-Br bond. This allows for the efficient elaboration of the aromatic core under relatively mild conditions [2].
The Sulfoxide Moiety: Pummerer Rearrangement
Mechanistic Causality: The sulfoxide group is not merely a directing group; it is a reactive center. When treated with an electrophilic activating agent like trifluoroacetic anhydride (TFAA), the sulfoxide oxygen acts as a nucleophile, forming an acyloxysulfonium ion. This highly unstable intermediate increases the acidity of the adjacent α-protons, leading to rapid deprotonation and the expulsion of the trifluoroacetate leaving group. The resulting thionium ion is subsequently trapped by the carboxylate nucleophile, yielding an α-acyloxy thioether. This rearrangement is a powerful tool for functionalizing the α-carbon while simultaneously reducing the sulfur atom [4].
Fig 1: Bifunctional reactivity map of Methyl 2-(4-bromobenzenesulfinyl)acetate.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes specific checkpoints to confirm the success of the intermediate steps before proceeding.
Protocol A: α-Alkylation of the Active Methylene
Objective: To synthesize an α-alkylated derivative using an alkyl halide.
Preparation: Flame-dry a Schlenk flask under argon. Add Methyl 2-(4-bromobenzenesulfinyl)acetate (1.0 eq, 1.0 mmol) and anhydrous THF (10 mL).
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add Lithium diisopropylamide (LDA, 1.1 eq, 1M in THF). Stir for 30 minutes.
Validation Checkpoint: The solution should transition to a deep yellow/orange color, indicating the formation of the stabilized α-sulfinyl carbanion.
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Maintain at -78°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
Quenching & Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Objective: To cross-couple the 4-bromoaryl moiety with an arylboronic acid [2].
Setup: In a microwave vial, combine Methyl 2-(4-bromobenzenesulfinyl)acetate (1.0 eq, 0.5 mmol), phenylboronic acid (1.5 eq, 0.75 mmol), and K₂CO₃ (3.0 eq, 1.5 mmol).
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq, 5 mol%) inside a glovebox to prevent catalyst oxidation.
Solvent System: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Seal the vial and purge with argon for 5 minutes.
Reaction: Heat the mixture at 90°C for 4 hours.
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.4) should completely disappear, replaced by a new, UV-active product spot with a higher Rf value.
Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between water and DCM. Extract, dry, and concentrate the organic layer.
Protocol C: Pummerer Rearrangement to α-Acyloxy Thioether
Objective: To convert the sulfoxide into an α-functionalized thioether.
Activation: Dissolve Methyl 2-(4-bromobenzenesulfinyl)acetate (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) under argon at 0°C.
Rearrangement: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 2 hours.
Validation Checkpoint: Monitor by LC-MS. The mass of the starting material (m/z 277) should shift to the mass of the trifluoroacetoxy thioether intermediate.
Quenching: Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution. Extract with DCM, dry over MgSO₄, and evaporate the solvent to yield the target thioether.
Fig 2: Step-by-step mechanistic pathway of the Pummerer Rearrangement.
References
Mathews, C. J., Smith, P. J., Welton, T., et al. "Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes." Organometallics, ACS Publications. Available at:[Link]
Ruano, J. L. G., & De la Pradilla, R. F. "Recent Developments in Chiral Non-Racemic Sulfinyl-group Chemistry in Asymmetric Synthesis." Arkivoc. Available at:[Link]
Wang, Y., et al. "Bisguanidinium dinuclear oxodiperoxomolybdosulfate ion pair-catalyzed enantioselective sulfoxidation." Nature Communications (via PMC). Available at:[Link]
Exploratory
Molecular structure and weight of Methyl 2-(4-bromobenzenesulfinyl)acetate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(4-bromobenzenesulfinyl)acetate is a sulfoxide-containing organic molecule of interest in medicinal chemistry and synthetic organic ch...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-bromobenzenesulfinyl)acetate is a sulfoxide-containing organic molecule of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a stereogenic sulfur center, a bromine-substituted aromatic ring, and a methyl ester moiety, makes it a versatile building block for the synthesis of more complex molecules. The sulfoxide group, in particular, is a key functional group in a number of pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its chiral nature. This guide provides a comprehensive overview of the molecular structure, weight, synthesis, and characterization of Methyl 2-(4-bromobenzenesulfinyl)acetate.
Molecular Structure and Properties
The molecular structure of Methyl 2-(4-bromobenzenesulfinyl)acetate consists of a central sulfoxide group to which a 4-bromophenyl group and an acetyl methyl ester group are attached. The presence of the sulfinyl group introduces chirality at the sulfur atom.
The structural arrangement of the molecule can be visualized as follows:
Caption: 2D structure of Methyl 2-(4-bromobenzenesulfinyl)acetate.
Synthesis Protocol
The synthesis of Methyl 2-(4-bromobenzenesulfinyl)acetate can be logically achieved through a two-step process starting from 4-bromothiophenol. This involves an initial S-alkylation to form the thioether precursor, followed by a selective oxidation to the sulfoxide.
Caption: Synthetic workflow for Methyl 2-(4-bromobenzenesulfinyl)acetate.
Part 1: Synthesis of Methyl 2-(4-bromophenylthio)acetate (Precursor)
This procedure is adapted from a general method for the S-alkylation of thiophenols.[2]
Materials and Reagents:
4-Bromothiophenol
Methyl chloroacetate
Anhydrous Potassium Carbonate (K₂CO₃)
Acetone (anhydrous)
Ethyl acetate (for extraction)
Saturated brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (1.0 eq).
Add anhydrous acetone to dissolve the 4-bromothiophenol.
To this solution, add anhydrous potassium carbonate (2.0 eq).
Slowly add methyl chloroacetate (1.2 eq) to the reaction mixture.
Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Filter the solid potassium carbonate and wash it with a small amount of acetone.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Dissolve the crude product in ethyl acetate and wash sequentially with water and saturated brine solution.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain pure Methyl 2-(4-bromophenylthio)acetate.
Part 2: Oxidation to Methyl 2-(4-bromobenzenesulfinyl)acetate
This protocol is based on the selective oxidation of sulfides to sulfoxides using meta-chloroperoxybenzoic acid (m-CPBA).
Materials and Reagents:
Methyl 2-(4-bromophenylthio)acetate
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate (MgSO₄)
Hexane and Ethyl acetate for column chromatography
Procedure:
Dissolve Methyl 2-(4-bromophenylthio)acetate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Add m-CPBA (~1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess peroxyacid.
Separate the organic layer, and wash it again with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield Methyl 2-(4-bromobenzenesulfinyl)acetate as the final product.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for this specific molecule, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the sulfoxide, and the methyl ester protons.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Number of Protons
Assignment
~ 7.65
d
2H
Aromatic protons ortho to the sulfoxide group
~ 7.55
d
2H
Aromatic protons meta to the sulfoxide group
~ 3.80 - 4.00
ABq
2H
Diastereotopic methylene protons (-CH₂-)
~ 3.70
s
3H
Methyl ester protons (-OCH₃)
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Predicted Chemical Shift (δ, ppm)
Assignment
~ 168.0
C=O (ester)
~ 142.0
Aromatic C-S
~ 132.5
Aromatic C-H
~ 129.5
Aromatic C-H
~ 125.0
Aromatic C-Br
~ 65.0
-CH₂-
~ 52.0
-OCH₃
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted Mass Spectrum (Electron Ionization - EI)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
m/z
Predicted Identity
276/278
[M]⁺ (Molecular ion peak with bromine isotope pattern)
261/263
[M - CH₃]⁺
217/219
[M - COOCH₃]⁺
199/201
[C₆H₄BrS]⁺
155/157
[C₆H₄Br]⁺
The fragmentation of aryl sulfoxides can be complex, often involving rearrangements.[4]
Conclusion
This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and predicted spectroscopic data for Methyl 2-(4-bromobenzenesulfinyl)acetate. The provided synthetic protocols offer a reliable pathway for its preparation, enabling further research into its chemical reactivity and potential applications in drug discovery and materials science. The predicted spectroscopic data serves as a valuable reference for the characterization of this compound.
References
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Bromobenzenesulfinyl acetates—most notably[1]—are highly versatile organosulfur intermediates utilized in Pummerer-type rearrangements, cross-coupling reactions, and medicinal chemistry scaffolding. Despite their synthetic utility, empirical solubility data for this specific class of compounds is rarely published in bulk.
As a Senior Application Scientist, I have designed this technical guide to bridge that data gap. By deconstructing the molecule's structural thermodynamics, we can accurately predict its solubility profile across various solvent classes[2]. Furthermore, this whitepaper outlines a self-validating experimental protocol to empirically determine thermodynamic solubility, ensuring high-fidelity data for process chemistry and formulation development[3].
Structural Thermodynamics & Causality
To understand why bromobenzenesulfinyl acetates behave the way they do in solution, we must analyze the molecule through the lens of [4]. The dissolution of a solute requires the solvent to overcome the compound's crystal lattice energy. This is achieved when the solvent's dispersive (
δD
), polar (
δP
), and hydrogen-bonding (
δH
) parameters closely match those of the solute.
Bromobenzenesulfinyl acetates possess a bifunctional nature characterized by three distinct structural domains:
The 4-Bromophenyl Ring: The heavy bromine atom and aromatic ring create a highly lipophilic, polarizable bulk. This domain dominates the dispersive parameter (
δD
), driving interactions with aromatic and halogenated solvents.
The: Featuring a pyramidal geometry and a highly polarized sulfur-oxygen bond[5], this core acts as a potent hydrogen-bond acceptor. It drastically elevates the molecule's
δP
and
δH
requirements, demanding polar solvents for effective solvation[6].
The Acetate Moiety: The ester group provides additional polarity and hydrogen-bond acceptor sites, enhancing compatibility with ketones and esters.
The Causality of Dissolution: The extreme polarity of the sulfinyl group prevents dissolution in strictly non-polar aliphatic hydrocarbons (e.g., hexane), as these solvents cannot stabilize the >S=O dipole. Conversely, the massive hydrophobic bulk of the bromophenyl ring completely precludes aqueous solubility. Therefore, the "Goldilocks" zone for these compounds lies in polar aprotic solvents , which offer high dipole moments without the competing hydrogen-bond donor networks that water possesses.
Predicted Quantitative Solubility Profile
Based on the thermodynamic principles outlined above, the following table summarizes the predicted solubility behavior of bromobenzenesulfinyl acetates.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, Dichloromethane
High (>50 mg/mL)
Strong dipole-dipole interactions perfectly solvate the sulfinyl and acetate groups while accommodating the aromatic ring.
Esters / Ketones
Ethyl Acetate, Acetone
High (30 - 50 mg/mL)
Favorable
δP
matching; "like dissolves like" interactions with the acetate moiety.
Polar Protic
Methanol, Ethanol
Moderate (10 - 30 mg/mL)
Solvent H-bond donation to the sulfinyl oxygen aids dissolution, but is sterically limited by the hydrophobic bromophenyl ring.
Non-Polar Aromatic
Toluene, Benzene
Low to Mod. (5 - 15 mg/mL)
Favorable dispersive (
δD
) interactions with the bromophenyl ring, but poor stabilization of the polar >S=O core.
Non-Polar Aliphatic
Hexane, Heptane
Very Low (<1 mg/mL)
Complete inability to disrupt the polar crystal lattice energy dominated by sulfinyl dipole interactions.
Aqueous
Water, Aqueous Buffers
Insoluble (<0.1 mg/mL)
High hydrophobic bulk entirely prevents aqueous solvation networks from forming.
Solvent Selection Framework
Selecting the correct solvent is not merely about maximizing solubility; it is about matching the solvent's properties to the downstream application. The decision tree below illustrates the logical framework for solvent selection.
Fig 1. Logical framework for solvent selection based on downstream application requirements.
Empirical Determination: The Self-Validating Shake-Flask Protocol
While predictive models are excellent for initial screening, process chemistry requires empirical, thermodynamic data. The [3] is the gold standard.
To ensure scientific integrity, a protocol cannot simply be a list of steps; it must be a self-validating system . This means the experiment inherently proves its own accuracy by ruling out kinetic artifacts, degradation, and polymorphic shifts.
Step-by-Step Methodology
Solid Addition (Saturation Guarantee): Add an excess amount of the bromobenzenesulfinyl acetate to a glass vial. Causality: Excess solid ensures the solution reaches maximum thermodynamic saturation rather than just kinetic dissolution.
Solvent Addition & Sealing: Add 1.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.
Isothermal Equilibration (Equilibrium Validation): Place the vials in an isothermal shaker at exactly 25.0°C. Extract aliquots at
t=24
hours and
t=48
hours. Self-Validation: If the concentration difference between 24h and 48h is
<5%
, true thermodynamic equilibrium is validated.
Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. Filtration can cause localized pressure/temperature drops leading to premature precipitation on the membrane, skewing results.
Quantification via HPLC-UV (Analytical Validation): Dilute the supernatant and analyze via HPLC. Causality: The bromophenyl ring conjugated near the sulfinyl group provides a strong UV chromophore. Using a Diode Array Detector (DAD) allows for peak purity assessment, validating that the compound did not degrade (e.g., via hydrolysis of the acetate group) during the 48-hour shaking period.
Solid-State Validation (The Critical Check): Recover the undissolved solid pellet post-centrifugation and analyze it via X-Ray Powder Diffraction (XRPD). Self-Validation: Sulfoxides are prone to forming solvates (especially with DCM or DMSO). If the XRPD pattern matches the original API, the solubility data is valid. If it has changed, you have measured the solubility of a newly formed solvate, not the pure compound.
Fig 2. Self-validating Shake-Flask protocol for determining thermodynamic solubility.
References
Hansen Solubility Parameters (HSP) - Practical Adhesion Science
Source: Prof. Steven Abbott
URL:[Link]
Organosulfur compound - Sulfinyl, Sulfonyl, Compounds
Source: Britannica
URL:[Link]
Sulfoxide - Structure, Bonding, and Properties
Source: Wikipedia
URL:[Link]
Advanced Synthetic Applications and Physicochemical Profiling of Methyl 2-(4-bromobenzenesulfinyl)acetate
Executive Summary In modern organic synthesis and drug development, the strategic introduction of chiral centers and functional handles is paramount. Methyl 2-(4-bromobenzenesulfinyl)acetate is a highly versatile, bifunc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern organic synthesis and drug development, the strategic introduction of chiral centers and functional handles is paramount. Methyl 2-(4-bromobenzenesulfinyl)acetate is a highly versatile, bifunctional building block that bridges the gap between traditional enolate chemistry and advanced organosulfur transformations. By leveraging the electron-withdrawing nature of both the ester and sulfinyl groups, this compound serves as an exceptional substrate for asymmetric aldol-type additions, Knoevenagel condensations, and the classic Pummerer rearrangement.
This technical whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic utility, and self-validating experimental protocols designed for senior researchers and process chemists.
Core Identification & Physicochemical Profiling
Accurate molecular identification is the foundation of reproducible research. The presence of the 4-bromo substituent not only provides a heavy atom for crystallographic studies but also serves as an orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
The Chiral Sulfoxide Paradigm & Aldol-Type Additions
The α-protons of methyl 2-(4-bromobenzenesulfinyl)acetate are highly acidic due to the synergistic electron-withdrawing effects of the adjacent carbonyl and sulfinyl moieties. When deprotonated, the resulting enolate exhibits profound nucleophilicity. More importantly, the sulfinyl group acts as a potent chiral auxiliary. In asymmetric synthesis, chiral non-racemic sulfinyl groups exert strict stereochemical control over incoming electrophiles, dictating the diastereomeric outcome of aldol-type condensations[5].
Pummerer Rearrangement Dynamics
Sulfinyl acetates are classic substrates for the Pummerer rearrangement[6]. Treatment with an electrophilic activator, such as acetic anhydride (
Ac2O
), initiates the formation of an acyloxysulfonium intermediate. Subsequent base-mediated α-deprotonation yields a highly reactive thionium ion, which is rapidly trapped by an acetate nucleophile to form an α-acetoxy thioether[7]. The 4-bromoaryl group stabilizes the intermediate thionium ion through inductive and resonance effects, ensuring high conversion rates.
Mechanistic pathway of the Pummerer rearrangement for sulfinyl acetates.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each critical step includes built-in observational or analytical checkpoints to confirm causality and reaction progression.
Protocol A: Stereoselective Aldol-Type Addition
Causality Rationale: Lithium diisopropylamide (LDA) is selected due to its high basicity and steric bulk, ensuring rapid, irreversible deprotonation at the α-carbon without competing nucleophilic attack at the ester carbonyl. Cryogenic conditions (-78°C) kinetically trap the enolate, preventing auto-condensation.
Substrate Preparation: Purge a flame-dried Schlenk flask with Argon. Dissolve Methyl 2-(4-bromobenzenesulfinyl)acetate (1.0 eq) in anhydrous THF (0.2 M). Cool the system to -78°C using a dry ice/acetone bath.
Validation Checkpoint: Internal thermometer reading must stabilize at -78°C; the solution must remain completely clear and colorless.
Enolate Generation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 10 minutes. Stir for 30 minutes at -78°C.
Validation Checkpoint: A distinct color shift from colorless to pale yellow confirms successful enolate generation.
Electrophilic Addition: Add the target aldehyde (1.2 eq) neat or dissolved in minimal THF dropwise. Stir for 2 hours at -78°C.
Validation Checkpoint: Quench a 0.1 mL reaction aliquot in saturated
NH4Cl
, extract with EtOAc, and perform TLC (Hexane/EtOAc 7:3). The disappearance of the starting material (
Rf≈0.4
) and the appearance of a more polar product spot (
Rf≈0.2
) validates conversion.
Quenching: Quench the reaction strictly at -78°C with saturated aqueous
NH4Cl
.
Causality: A mild proton source prevents the base-catalyzed epimerization of the newly formed stereocenters that would occur with stronger acids.
Workup & Purification: Extract with EtOAc (3x), wash with brine, dry over
Na2SO4
, and purify via silica gel flash chromatography.
Self-validating experimental workflow for the Aldol-type condensation.
Protocol B: Pummerer Rearrangement
Causality Rationale: Acetic anhydride acts as the primary electrophile to activate the sulfoxide oxygen. Pyridine is added as a non-nucleophilic base to facilitate the crucial α-deprotonation step, driving the formation of the thionium ion intermediate while neutralizing the generated acetic acid[7].
Reaction Assembly: Dissolve the sulfinyl acetate (1.0 eq) in a 2:1 mixture of Acetic Anhydride (
Ac2O
) and Pyridine (0.5 M concentration).
Thermal Activation: Heat the mixture to 80°C under an inert atmosphere for 4 hours.
Validation Checkpoint: Monitor via TLC. The highly polar sulfoxide spot will cleanly convert to a significantly less polar α-acetoxy thioether spot.
Volatile Removal: Cool to room temperature and remove excess
Ac2O
and pyridine under reduced pressure (rotary evaporation followed by high vacuum).
Validation Checkpoint: Complete removal is indicated by the cessation of distillation at 40°C (high vacuum) and the complete absence of an acetic acid odor.
Purification: Purify the crude residue via flash chromatography to isolate the target thioether.
Quantitative Reaction Metrics
The following table summarizes expected quantitative outcomes when utilizing Methyl 2-(4-bromobenzenesulfinyl)acetate across various standardized transformations, derived from established organosulfur methodologies.
SciSpace / ARKAT USA. Recent developments in chiral non-racemic sulfinyl group chemistry in asymmetric synthesis. Retrieved from:[Link][5]
Radboud University (RU). Synthesis and Reactions of α-Oxo Sulfines and 3,6-Dihydro-2H-thiopyran S-oxides. Retrieved from: [Link][6]
ResearchGate. Hiroshi Kosugi's research works: Lewis acid-mediated carbon-carbon bond forming reaction using the Pummerer rearrangement products. Retrieved from: [Link][7]
The Synthetic Versatility of 4-Bromobenzenesulfinyl Derivatives: A Technical Guide
Abstract The 4-bromobenzenesulfinyl scaffold represents a cornerstone in modern organic synthesis, offering a unique convergence of reactivity and functionality. This guide provides an in-depth exploration of 4-bromobenz...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 4-bromobenzenesulfinyl scaffold represents a cornerstone in modern organic synthesis, offering a unique convergence of reactivity and functionality. This guide provides an in-depth exploration of 4-bromobenzenesulfinyl derivatives, detailing their preparation and multifaceted applications. We will delve into their critical role as chiral auxiliaries for the stereocontrolled synthesis of complex molecules and their utility as synthetic handles in cross-coupling reactions. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and advanced, field-proven insights into the practical application of these versatile reagents.
Introduction: The Dual-Functionality of the 4-Bromobenzenesulfinyl Group
The 4-bromobenzenesulfinyl group is a powerful tool in the synthetic chemist's arsenal due to two key features: the stereogenic sulfinyl sulfur and the synthetically versatile bromine atom on the aromatic ring. The sulfinyl group, with its tetrahedral geometry and high inversion barrier, serves as an outstanding chiral auxiliary, enabling the diastereoselective formation of new stereocenters.[1][2] Simultaneously, the bromo-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl and aryl-heteroaryl structures.[3][4] This dual-functionality makes 4-bromobenzenesulfinyl derivatives highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[5][6]
Synthesis of Key Precursor: 4-Bromobenzenesulfonyl Chloride
The most common entry point to the world of 4-bromobenzenesulfinyl derivatives is through the corresponding sulfonyl chloride. 4-Bromobenzenesulfonyl chloride is a white to off-white crystalline solid that is highly reactive and moisture-sensitive.[5] It is typically prepared via the chlorosulfonation of bromobenzene.[7]
Experimental Protocol: Synthesis of 4-Bromobenzenesulfonyl Chloride
This protocol is adapted from established methods for the chlorosulfonation of aromatic compounds.[7]
Materials:
Bromobenzene
Chlorosulfonic acid
Crushed ice
Cold water
Procedure:
In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, carefully add chlorosulfonic acid (4.98 molar equivalents).
Cool the flask in a water bath to approximately 12–15°C.
Slowly add bromobenzene (1 molar equivalent) to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature around 15°C. Hydrogen chloride gas will be evolved and should be trapped.[7]
After the addition is complete, heat the reaction mixture to 60°C for two hours.
Allow the mixture to cool and then carefully pour the syrupy liquid onto crushed ice with vigorous stirring in a well-ventilated fume hood.
Collect the precipitated solid, which is the crude 4-bromobenzenesulfonyl chloride, by suction filtration.
Wash the solid thoroughly with cold water and dry under vacuum.
Causality: The use of a large excess of chlorosulfonic acid drives the electrophilic aromatic substitution to completion. The reaction is exothermic, and temperature control is crucial to prevent side reactions. The workup with ice water hydrolyzes any remaining chlorosulfonic acid and precipitates the less water-soluble product.
The Sulfinyl Group as a Chiral Auxiliary: Asymmetric Synthesis
Chiral sulfoxides are in high demand across the chemical industry for the development of new synthetic reagents, drugs, and functional materials. The Andersen synthesis is a classic and reliable method for preparing enantiomerically pure sulfoxides.[1][2] This method utilizes a diastereomerically pure sulfinate ester, such as (-)-menthyl 4-bromobenzenesulfinate, which is then treated with an organometallic reagent.
Andersen-Type Synthesis of Chiral Sulfoxides
The reaction of 4-bromobenzenesulfinyl chloride with a chiral alcohol, like (-)-menthol, produces a mixture of diastereomeric sulfinate esters. These can be separated by crystallization, and subsequent reaction with a Grignard reagent proceeds with inversion of configuration at the sulfur atom to yield an enantiomerically enriched sulfoxide.[1]
Diagram: Andersen Synthesis Workflow
Caption: Workflow for the Andersen synthesis of chiral sulfoxides.
Applications in Diastereoselective Reactions
Once formed, the chiral 4-bromobenzenesulfinyl group can direct the stereochemical outcome of subsequent reactions. For example, β-ketosulfoxides can be reduced with high diastereoselectivity, with the choice of reducing agent dictating the configuration of the resulting alcohol.[2] This has been applied to the synthesis of chiral methyl carbinols, 1,2-diols, and epoxides.[2] The sulfinyl group also serves as a powerful auxiliary in Diels-Alder reactions and aldol additions.
The Bromo- Moiety as a Synthetic Handle: Cross-Coupling Reactions
The bromine atom on the phenyl ring of 4-bromobenzenesulfinyl derivatives is a versatile functional group for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for creating biaryl structures, which are prevalent in pharmaceuticals and natural products.[3][8]
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura reaction, the 4-bromobenzenesulfinyl derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[9] This reaction is tolerant of a wide range of functional groups, making it highly valuable in complex molecule synthesis.
Diagram: Logical Relationship of the 4-Bromobenzenesulfinyl Groupdot
The Chiral Sulfinyl Acetate Paradigm: Mastering Asymmetric Induction in Drug Development
Executive Overview: The Stereogenic Sulfur Advantage In the landscape of modern asymmetric synthesis, the reliable construction of contiguous stereocenters remains a defining challenge for drug development professionals....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview: The Stereogenic Sulfur Advantage
In the landscape of modern asymmetric synthesis, the reliable construction of contiguous stereocenters remains a defining challenge for drug development professionals. Among the myriad of chiral auxiliaries available, optically pure α-sulfinyl acetates stand out as exceptionally versatile and highly predictable tools. Unlike traditional carbon-based stereocenters, the chirality of these derivatives originates at the sulfur atom, which possesses a stable tetrahedral geometry due to its lone pair.
This technical guide deconstructs the chiral characteristics of sulfinyl acetate derivatives, explaining the mechanistic causality behind their stereocontrol, providing self-validating experimental protocols, and detailing their downstream applications in the total synthesis of biologically active natural products and active pharmaceutical ingredients (APIs).
Structural and Electronic Foundations
The utility of sulfinyl acetates (e.g., tert-butyl (S)-(p-tolylsulfinyl)acetate) is rooted in their unique electronic and steric properties. The sulfinyl group (-S(=O)-) acts as a powerful chiral auxiliary that directs the stereochemical outcome of reactions on adjacent functional groups[1].
The stereogenic sulfur atom is configurationally stable under a wide range of standard reaction conditions, preventing spontaneous racemization. Furthermore, the oxygen atom of the sulfinyl group is highly nucleophilic and acts as an excellent ligand for Lewis acids and metal cations. This chelation potential is the fundamental driver of stereocontrol during nucleophilic additions to carbonyl groups and conjugate additions to α,β-unsaturated systems[2].
The hallmark reaction of chiral sulfinyl acetates is the highly diastereoselective asymmetric aldol addition. The causality behind this stereoselectivity lies in the formation of a rigid, highly organized transition state.
When an α-sulfinyl acetate is deprotonated, the resulting enolate chelates with the metal cation (typically Li⁺ or Mg²⁺). As the electrophile (aldehyde) approaches, the metal cation simultaneously coordinates with the aldehyde's carbonyl oxygen. This dual-coordination forms a rigid, chair-like transition state[2]. The bulky substituent on the sulfur atom (such as a p-tolyl group) sterically shields one face of the enolate, forcing the aldehyde to approach exclusively from the opposite, less hindered face, thereby dictating the facial selectivity[3].
Mechanistic logic of asymmetric induction via metal-chelated transition states.
Quantitative Stereocontrol: The Impact of Metal Cations
The choice of base in these reactions is not merely about achieving deprotonation; it is a strategic decision that dictates the coordinating metal cation. Aldol-type condensations of enantiomerically pure tert-butyl sulfinyl acetate using tert-butylmagnesium bromide (t-BuMgBr) typically yield higher diastereomeric excess (de) than those using Lithium Diisopropylamide (LDA)[3][4]. Magnesium provides a tighter chelation complex than Lithium, creating a more rigid transition state.
Interestingly, the nature of the electrophile can invert the stereochemical outcome. As shown in the table below, while aliphatic aldehydes yield a predictable configuration, the use of α,β-unsaturated aldehydes as electrophiles surprisingly results in the opposite configuration at the newly formed stereogenic hydroxylic center[4].
Table 1: Influence of Base and Electrophile on Stereoselectivity
To ensure scientific integrity, the following methodology for the synthesis of a chiral β-hydroxy ester is designed as a self-validating system. Each phase includes a mandatory quality control checkpoint to verify the causality of the experimental choices[2].
Phase 1: Kinetic Enolate Generation
Procedure: To a flame-dried Schlenk flask under argon, add diisopropylamine (1.1 eq) and anhydrous THF. Cool to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes. Add a solution of (R)-tert-butyl 2-(p-tolylsulfinyl)acetate (1.0 eq) in THF dropwise. Stir for 45 minutes at -78 °C.
Causality: Maintaining -78 °C prevents thermodynamic equilibration and self-condensation, ensuring that the kinetic enolate is formed exclusively and the stereocenter at the sulfur atom does not epimerize[2].
Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. Analyze via ¹H NMR; the presence of >95% deuterium incorporation at the α-carbon confirms complete enolate formation before proceeding.
Phase 2: Electrophilic Attack
Procedure: Add the target aldehyde (1.2 eq) dropwise to the -78 °C enolate solution. Stir for 2 hours, then quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Causality: The slow addition of the aldehyde allows the metal cation to effectively organize the chelated transition state, ensuring the incoming nucleophilic attack occurs exclusively from the unshielded face[2].
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1) to confirm the complete consumption of the starting sulfinyl acetate. Subject the crude mixture to Chiral HPLC to determine the exact diastereomeric ratio (dr) prior to the loss of the chiral auxiliary.
Phase 3: Reductive Desulfurization
Procedure: Dissolve the purified aldol adduct in ethanol. Add an excess of active Raney Nickel (or Aluminum amalgam) and stir at room temperature until the reaction is complete. Filter through Celite and concentrate.
Causality: Raney Nickel selectively cleaves the C-S bond without disturbing the newly formed stereocenter at the β-carbon. This effectively removes the chiral auxiliary, leaving behind the target enantioenriched β-hydroxy ester[2].
Self-Validation Checkpoint: Utilize Mosher's ester derivatization using (R)-MTPA chloride coupled with ¹⁹F NMR to definitively assign the absolute configuration and calculate the final enantiomeric excess (ee) of the secondary alcohol[5].
Self-validating experimental workflow for synthesizing enantiopure β-hydroxy esters.
Downstream Applications in Drug Development
The ability to reliably generate optically pure β-hydroxy esters makes chiral sulfinyl acetates indispensable in total synthesis. For example, asymmetric aldolization using tert-butyl (S)-(p-tolylsulfinyl)acetate was the critical step in generating the C3 stereogenic center during the total synthesis of the natural product Juglomycin C and the biologically active (S)-NHAB[6].
Furthermore, the resulting β-hydroxy esters are vital precursors for blockbuster pharmaceuticals. For instance, specific (S)-β-hydroxyamides synthesized via these controlled pathways can be reduced and substituted to yield (S)-fluoxetine, a critical selective serotonin reuptake inhibitor (SSRI)[5]. The predictability of the sulfinyl group ensures that these syntheses meet the stringent stereochemical purity requirements of modern pharmacopeia[7].
Comprehensive Application Note: Synthesis and Purification Protocol for Methyl 2-(4-bromobenzenesulfinyl)acetate
Executive Summary Methyl 2-(4-bromobenzenesulfinyl)acetate (CAS: 63216-00-2) is a highly versatile building block in organic synthesis and medicinal chemistry. Featuring a halogenated aryl ring, an ester moiety, and a ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(4-bromobenzenesulfinyl)acetate (CAS: 63216-00-2) is a highly versatile building block in organic synthesis and medicinal chemistry. Featuring a halogenated aryl ring, an ester moiety, and a chiral sulfoxide center, it serves as a critical intermediate for cross-coupling reactions, Pummerer rearrangements, and the synthesis of complex pharmacophores[1].
This application note provides a field-proven, two-step synthetic protocol designed for high yield and high purity. The methodology relies on a self-validating framework, ensuring that researchers can monitor reaction progress and prevent common pitfalls such as over-oxidation.
Mechanistic Rationale & Causality
To ensure technical accuracy and reproducibility, it is critical to understand the causality behind the selected reagents and conditions.
Step 1: Nucleophilic S-Alkylation (Thioetherification):
The synthesis begins with the reaction of 4-bromobenzenethiol with methyl bromoacetate. Because aryl thiols are highly nucleophilic and relatively acidic (pKa ~ 6-7), a mild base like potassium carbonate (K₂CO₃) is sufficient to quantitatively generate the thiolate anion. Acetone is selected as the solvent because it provides excellent solubility for the organic reactants while driving the reaction forward via the precipitation of the potassium bromide (KBr) byproduct.
Step 2: Electrophilic Oxygen Transfer (Controlled Oxidation):
The intermediate thioether is oxidized to the target sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA). The sulfur lone pair attacks the electrophilic peroxy oxygen of m-CPBA. Crucial Causality: The reaction must be strictly maintained at 0 °C with exactly 1.0 to 1.05 equivalents of oxidant. The initial oxidation to the sulfoxide is rapid. However, the resulting sulfoxide is significantly less nucleophilic than the parent sulfide. By keeping the temperature at 0 °C, the activation energy required for the second oxidation (sulfoxide to sulfone) is not reached, effectively halting the reaction at the desired sulfinyl stage[2][3].
Figure 1: Two-step synthetic pathway from 4-bromobenzenethiol to the target sulfinyl acetate.
Quantitative Data & Reagent Preparation
The following tables summarize the stoichiometric requirements for a standard 10 mmol scale synthesis.
Table 1: Stoichiometry for Step 1 (S-Alkylation)
Reagent
MW ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
4-Bromobenzenethiol
189.07
1.0
10.0
1.89 g
Methyl bromoacetate
152.97
1.1
11.0
1.68 g (1.04 mL)
Potassium carbonate (K₂CO₃)
138.21
1.5
15.0
2.07 g
Acetone (Anhydrous)
58.08
Solvent
-
30.0 mL
Table 2: Stoichiometry for Step 2 (Controlled Oxidation)
Reagent
MW ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
Methyl 2-(4-bromophenylthio)acetate
261.14
1.0
8.0*
2.09 g
m-CPBA (77% w/w active)
172.57
1.05
8.4
1.88 g
Dichloromethane (DCM)
84.93
Solvent
-
40.0 mL
*Note: Step 2 calculations assume an 80% recovered yield from Step 1. Adjust actual mass based on isolated intermediate.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Methyl 2-(4-bromophenylthio)acetate
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (N₂ or Argon).
Reagent Addition: Add 4-bromobenzenethiol (1.89 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the flask, followed by 30 mL of anhydrous acetone. Stir the suspension for 10 minutes at room temperature to initiate thiolate formation.
Alkylation: Dropwise, add methyl bromoacetate (1.04 mL, 11.0 mmol) via syringe over 5 minutes. The reaction is mildly exothermic.
In-Process Control (IPC) & Self-Validation: Stir the mixture at room temperature for 2 hours. Validate reaction completion via TLC (Hexanes/EtOAc 9:1). The product spot (R_f ~ 0.6) will be UV-active and distinctly less polar than the starting thiol.
Workup: Filter the suspension to remove KBr and excess K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (50 mL), wash with water (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude thioether as a pale yellow oil.
Protocol B: Controlled Oxidation to Methyl 2-(4-bromobenzenesulfinyl)acetate
Setup: In a 100 mL round-bottom flask, dissolve the intermediate thioether (2.09 g, 8.0 mmol) in 20 mL of anhydrous DCM. Cool the solution strictly to 0 °C using an ice-water bath.
Oxidant Preparation: In a separate vial, dissolve m-CPBA (1.88 g, 8.4 mmol, assuming 77% purity) in 20 mL of DCM. Safety Note: Pure m-CPBA is shock-sensitive; commercial 77% w/w (stabilized with water and m-chlorobenzoic acid) is safe for standard handling[2].
Oxidation: Add the m-CPBA solution dropwise to the thioether solution over 15 minutes, maintaining the internal temperature at 0 °C.
In-Process Control (IPC) & Self-Validation: Stir at 0 °C for 1 hour. Monitor via TLC (Hexanes/EtOAc 7:3). The target sulfoxide is significantly more polar (R_f ~ 0.3) than the starting thioether (R_f ~ 0.8). If a faint spot appears above the sulfoxide (R_f ~ 0.5), it indicates trace sulfone formation—immediately quench the reaction.
Figure 2: Workup and purification decision tree for the m-CPBA oxidation step.
Quench and Workup: Quench the reaction at 0 °C by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 10 minutes. This self-validating step ensures all unreacted peroxides are destroyed.
Neutralization: Transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to remove the m-chlorobenzoic acid (m-CBA) byproduct.
Isolation: Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes to 30% EtOAc in Hexanes) to afford the pure sulfinyl acetate as a white solid/viscous oil.
Analytical Validation (Self-Validating System)
To ensure the integrity of the final product and confirm that over-oxidation to the sulfone did not occur, perform ¹H NMR (CDCl₃, 400 MHz) analysis:
Sulfide (Intermediate): The alpha-protons (-CH₂-) adjacent to the sulfur and carbonyl appear as a sharp singlet at ~3.60 ppm.
Sulfoxide (Target): Because the sulfoxide sulfur is a stable chiral center, the adjacent alpha-protons become diastereotopic. They will appear as a distinct AB quartet (two doublets) between 3.80 and 4.00 ppm. This splitting pattern is the definitive self-validating proof of successful sulfoxide formation.
Sulfone (Impurity): If over-oxidation occurred, the alpha-protons would revert to a singlet shifted further downfield (~4.10 ppm) due to the symmetric, highly electron-withdrawing nature of the -SO₂- group.
References
m-Chloroperoxybenzoic Acid (mCPBA) - Common Organic Chemistry
Source: Common Organic Chemistry Database
URL:[Link]
General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group
Source: National Institutes of Health (NIH) / Molecules Journal
URL:[Link]
Methyl 2-(phenylsulfinyl)acetate | C9H10O3S | CID 84191
Source: PubChem - National Library of Medicine
URL:[Link]
Application Notes & Protocols: Mastering the Pummerer Rearrangement for the Synthesis of α-Acyloxy Thioethers
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The Pummerer rearrangement is a cornerstone transformation in organosulfur chemistry, offering a reliable me...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword:
The Pummerer rearrangement is a cornerstone transformation in organosulfur chemistry, offering a reliable method for the oxidation of the carbon alpha to a sulfur atom. At its core, the reaction converts a sulfoxide into an α-acyloxy thioether, effectively transforming the sulfur's oxidation state to introduce valuable functionality on the adjacent carbon.[1][2][3] This process is not merely a molecular shuffle; it proceeds through a highly reactive and synthetically versatile thionium ion intermediate, which can be trapped by a variety of nucleophiles.[4][5] Understanding the nuanced conditions that govern the formation and fate of this intermediate is paramount to harnessing the full synthetic power of this reaction. This guide moves beyond a simple recitation of steps to provide a deep, mechanistically-grounded understanding of the Pummerer rearrangement, focusing on the classic conversion to α-acyloxy thioethers using anhydride activators. We will explore the causality behind reagent choice, reaction parameters, and potential pitfalls, equipping you with the expertise to confidently apply this reaction in your synthetic endeavors.
Mechanistic Underpinnings: The "Why" of the Reaction
A successful Pummerer rearrangement hinges on the generation of an electrophilic thionium ion intermediate. The entire process is a cascade of activation, elimination, and trapping. A sulfoxide alone is insufficiently reactive; it requires an electrophilic activator, classically acetic anhydride, to initiate the sequence.[1]
The mechanism proceeds through four key stages:
Activation via O-Acylation: The reaction commences with the nucleophilic oxygen of the sulfoxide attacking the electrophilic carbonyl of acetic anhydride. This acylation event forms an acyloxysulfonium salt. This initial step is crucial as it converts the hydroxyl-like sulfoxide oxygen into a much better leaving group (acetate).[6][7]
Ylide Formation: The acetate anion, generated in the first step, acts as a base to abstract a proton from the carbon adjacent (alpha) to the sulfonium sulfur. This deprotonation is only possible if the sulfoxide substrate possesses at least one α-hydrogen.[7][8] The result is a transient acylsulfonium ylide.
Thionium Ion Generation: The ylide intermediate rapidly undergoes elimination of the acyloxy group (as an acetate molecule). This heterolytic cleavage of the sulfur-oxygen bond is the defining step of the rearrangement, yielding the highly electrophilic and pivotal thionium ion intermediate.[4][5]
Nucleophilic Trapping: The thionium ion is immediately captured by a nucleophile present in the reaction medium. In the classic Pummerer reaction, this nucleophile is the acetate ion, which attacks the electrophilic carbon to yield the final α-acyloxy thioether product.[1]
Caption: The four-step mechanism of the classic Pummerer rearrangement.
Critical Parameters and Reagent Selection
The outcome and efficiency of the Pummerer rearrangement are highly dependent on a careful selection of conditions. The choice of activator, substrate, solvent, and temperature are interlinked variables that must be optimized.
Parameter
Reagent/Condition
Rationale & Expert Insights
Substrate
Sulfoxide with α-H
The presence of at least one α-hydrogen is a mechanistic necessity for the elimination step to form the thionium ion.[7][8] Substrates lacking α-hydrogens will not undergo the reaction.
Activator
Acetic Anhydride (Ac₂O)
The standard, cost-effective choice. Often used as both the reagent and solvent. Reactions typically require elevated temperatures (e.g., 100-140 °C).[1]
Trifluoroacetic Anhydride (TFAA)
A much more powerful activator due to the electron-withdrawing nature of the CF₃ groups, making it a better leaving group. Allows for significantly lower reaction temperatures (often 0 °C to room temp), which can be beneficial for sensitive substrates.[1][6]
Other Reagents
Acyl halides (e.g., thionyl chloride, oxalyl chloride) or silyl halides (e.g., TMSCl) can also activate the sulfoxide.[5] However, these typically lead to different products (e.g., α-chloro thioethers) as the halide ion acts as the nucleophile.[1][9]
Catalyst
Lewis Acids (e.g., TiCl₄, SnCl₄)
Can be employed with less reactive substrates or activators to promote the reaction at lower temperatures. Particularly useful for α-acyl sulfoxides.[1][6] Requires strictly anhydrous conditions.
Brønsted Acids (e.g., p-TsOH)
Occasionally used as an additive to facilitate the reaction, especially in tandem sequences where the Pummerer product undergoes further acid-catalyzed transformation.[4]
Solvent
Neat (in Activator)
For reactions with Ac₂O, running the reaction without an additional solvent is common and efficient.
Inert Aprotic Solvents
Dichloromethane (DCM), Toluene, Acetonitrile. Necessary when using highly reactive activators like TFAA to control the reaction rate and temperature. Also used when a catalyst is employed.
Temperature
0 °C to 140 °C
The required temperature is inversely related to the reactivity of the activator. TFAA reactions are often run at 0 °C, while Ac₂O reactions typically require reflux temperatures.[1][6]
Standardized Experimental Protocols
The following protocols provide a validated starting point for performing the Pummerer rearrangement under different conditions. Researchers should perform initial small-scale trials to optimize for their specific substrate.
Protocol 1: Classic Conditions with Acetic Anhydride
This protocol is suitable for robust sulfoxides that can withstand elevated temperatures.
1. Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the sulfoxide (1.0 eq).
2. Reaction Initiation: Add acetic anhydride (5.0 - 10.0 eq). If the sulfoxide is a solid, enough anhydride should be added to ensure effective stirring.
3. Thermal Conditions: Heat the reaction mixture to 120-140 °C using an oil bath. Monitor the reaction progress by TLC or LCMS (a small aliquot can be quenched in aqueous NaHCO₃ and extracted with ethyl acetate for analysis). Typical reaction times are 2-12 hours.
4. Workup:
a. Cool the reaction mixture to room temperature.
b. Carefully pour the mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This step neutralizes the excess acetic anhydride and the acetic acid byproduct.
c. Stir until gas evolution ceases.
d. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure α-acyloxy thioether.
Protocol 2: Low-Temperature Conditions with Trifluoroacetic Anhydride (TFAA)
This protocol is ideal for substrates with sensitive functional groups that may not tolerate high temperatures.
1. Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the sulfoxide (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM).
2. Reaction Initiation:
a. Cool the solution to 0 °C using an ice-water bath.
b. Add trifluoroacetic anhydride (TFAA, 1.5 - 2.0 eq) dropwise via syringe over 5-10 minutes. Causality: Dropwise addition is critical to control the exothermic reaction.
3. Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm slowly to room temperature. Monitor closely by TLC or LCMS. These reactions are often complete within 30 minutes to 4 hours.
4. Workup:
a. Quench the reaction by the slow, careful addition of a saturated aqueous NaHCO₃ solution at 0 °C.
b. Separate the organic layer. Extract the aqueous layer with DCM (2x).
c. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: Avoid excessive heat during concentration as the trifluoroacetate product can be more volatile or heat-sensitive than its acetate counterpart.
5. Purification: Purify the crude product immediately by flash column chromatography.
Caption: A generalized workflow for the Pummerer rearrangement.
Troubleshooting and Side Reactions
Even with optimized protocols, unexpected outcomes can occur. Understanding potential side reactions is key to troubleshooting.
Observation / Symptom
Potential Cause
Suggested Solution
Low or No Conversion
Insufficiently reactive activator or temperature too low.
Switch from Ac₂O to the more reactive TFAA. If using Ac₂O, ensure the reaction temperature is sufficiently high (≥120 °C).
Complex Product Mixture
Decomposition of starting material or product due to excessive heat or prolonged reaction time.
Use a lower temperature and a more reactive activator (TFAA). Monitor the reaction closely and quench as soon as the starting material is consumed.
Formation of Vinyl Sulfide
The thionium ion intermediate underwent elimination instead of nucleophilic capture.
This can sometimes be favored by substrate structure or the presence of a non-nucleophilic base. Ensure a sufficient concentration of the nucleophile (acetate).
Pummerer Fragmentation
The α-substituent on the sulfoxide can stabilize a carbocation, leading to fragmentation instead of deprotonation.[1][6]
This side reaction is inherent to the substrate structure. If this pathway dominates, a different synthetic route may be necessary.
Parnes, R., Reiss, H., & Pappo, D. (2018). Catalytic Pummerer Reaction Approach to 3-Thiofurans and 3-Thiobenzofurans. The Journal of Organic Chemistry. [Link]
Richers, M. T., et al. (2015). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. Angewandte Chemie International Edition. [Link]
De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions. [Link]
Pummerer Rearrangement: An Overview - YouTube. [Link]
Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides - PMC. National Center for Biotechnology Information. [Link]
Application Note: Chemoselective Oxidation of Sulfides to Sulfoxides in the Presence of Ester Moieties
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists Document Revision: 1.0 (March 2026) Introduction & Mechanistic Causality The oxidation of a thioether (sulfide) to a sulfoxide is a fund...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists
Document Revision: 1.0 (March 2026)
Introduction & Mechanistic Causality
The oxidation of a thioether (sulfide) to a sulfoxide is a fundamental transformation in organic synthesis, frequently employed in the development of active pharmaceutical ingredients (APIs) such as proton pump inhibitors (e.g., omeprazole) and non-steroidal anti-inflammatory drugs (e.g., sulindac). However, when the substrate contains an ester moiety, the synthetic chemist faces a dual chemoselectivity challenge:
Preventing Over-Oxidation: Halting the oxidation precisely at the sulfoxide oxidation state without progressing to the sulfone.
Preserving the Ester: Avoiding the hydrolysis or transesterification of the ester group, which is susceptible to cleavage under strongly acidic, basic, or harshly aqueous conditions.
The Causality of Chemoselectivity
The inherent selectivity between sulfide and sulfoxide oxidation relies on nucleophilicity. The sulfur atom in a sulfide possesses a high-energy Highest Occupied Molecular Orbital (HOMO), making it highly nucleophilic. Upon oxidation to a sulfoxide, the highly electronegative oxygen atom withdraws electron density, significantly lowering the HOMO energy of the sulfur atom. Consequently, the initial electrophilic oxygen transfer (
k1
) is orders of magnitude faster than the second oxidation step (
k2
)[1].
Despite this kinetic advantage, over-oxidation to the sulfone readily occurs if the oxidant is too reactive, applied in excess, or if the reaction temperature is not strictly controlled[2]. Furthermore, traditional aqueous oxidants (like bleach or unbuffered permanganate) create a microenvironment that promotes nucleophilic acyl substitution, leading to the saponification of the ester. To build a self-validating and robust protocol, the chosen oxidative system must operate under mild, preferably neutral, conditions with precise stoichiometric control.
Reaction Pathway & Impurity Trajectories
The following diagram illustrates the kinetic pathways and potential side reactions when oxidizing an ester-containing sulfide.
Kinetic pathways in sulfide oxidation highlighting the target product and primary degradation routes.
Reagent Selection Matrix
To ensure experimental success, quantitative data and practical parameters for the three most reliable ester-tolerant oxidation systems are summarized below.
Oxidant System
Solvent
Operating Temp.
Stoichiometry
Over-Oxidation Risk
Ester Compatibility
Key Advantage
30% H₂O₂ / HFIP
HFIP / DCM
0 °C to RT
1.1 – 1.2 eq
Low
Excellent (Neutral)
Green, highly atom-economical, no metals required[3].
mCPBA / NaHCO₃
DCM
-20 °C to 0 °C
1.0 – 1.05 eq
Moderate to High
Good (If buffered)
Extremely fast, widely applicable in discovery chemistry.
NaIO₄
MeOH / H₂O
0 °C to RT
1.05 – 1.1 eq
Very Low
Moderate (Aqueous)
Mechanistically halts at sulfoxide; highly selective.
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Each includes built-in in-process controls (IPCs) and specific quenching mechanisms to ensure reproducibility and safety.
Protocol A: The Modern Green Standard – H₂O₂ in Hexafluoro-2-propanol (HFIP)
Mechanism & Causality: HFIP is a strong hydrogen-bond donor. It forms a hydrogen-bonded complex with aqueous hydrogen peroxide, highly activating the O-O bond toward nucleophilic attack by the sulfide. Because the system is neutral and metal-free, ester moieties remain completely untouched.
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester-containing sulfide (1.0 mmol) in a solvent mixture of Hexafluoro-2-propanol (HFIP) and Dichloromethane (DCM) (1:1 v/v, 4.0 mL total).
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Starting at 0 °C mitigates the initial exothermic pulse, preventing localized hot spots that drive sulfone formation.
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC or LCMS. Complete conversion typically occurs within 1 to 3 hours.
Quench (Critical Step): Once the sulfide is consumed, immediately add 2 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes. Causality: Thiosulfate reduces any unreacted peroxides, halting the reaction and preventing sulfone formation during solvent evaporation.
Workup: Dilute with DCM (10 mL) and water (5 mL). Separate the layers, extract the aqueous layer with DCM (2 × 10 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: The Classic Stoichiometric Approach – Buffered mCPBA
Mechanism & Causality: meta-Chloroperoxybenzoic acid (mCPBA) is a powerful electrophilic oxidant. It generates meta-chlorobenzoic acid as a byproduct, which can lower the pH and catalyze ester hydrolysis. The addition of solid NaHCO₃ creates a heterogeneous buffer system that neutralizes the acid as it forms, protecting the ester.
Safety Note: mCPBA is thermally unstable and potentially shock-sensitive in its pure form. It is commercially supplied as a ~77% mixture (with water and m-chlorobenzoic acid)[4]. Always calculate stoichiometry based on the active peracid content.
Step-by-Step Methodology:
Preparation: Dissolve the sulfide (1.0 mmol) in anhydrous DCM (10 mL). Add finely powdered NaHCO₃ (2.0 mmol, 168 mg) to create a suspension.
Temperature Control: Cool the suspension to -20 °C (dry ice/ethylene glycol bath) or 0 °C depending on substrate reactivity.
Oxidant Preparation & Addition: In a separate vial, dissolve mCPBA (77% purity, 1.02 mmol, 228 mg) in DCM (3 mL). Add this solution dropwise to the sulfide suspension over 15 minutes. Causality: Dropwise addition ensures the oxidant is the limiting reagent at any given microsecond, suppressing the
k2
pathway to the sulfone.
Reaction Monitoring: Stir for 30–60 minutes at the lowered temperature. mCPBA reactions are typically very fast.
Workup: Quench with saturated aqueous Na₂S₂O₃ (5 mL). Add saturated aqueous NaHCO₃ (10 mL) to ensure complete neutralization of the benzoic acid byproduct. Separate the layers, wash the organic layer with brine, dry over MgSO₄, and concentrate.
Mechanism & Causality: NaIO₄ oxidation proceeds via a cyclic periodane intermediate. Because a sulfoxide cannot easily form this cyclic transition state, the reaction naturally arrests at the sulfoxide stage, making over-oxidation to the sulfone exceptionally rare. This is the method of choice when absolute exclusion of sulfone is required, provided the ester can withstand mild aqueous conditions.
Step-by-Step Methodology:
Preparation: Dissolve the sulfide (1.0 mmol) in Methanol (5 mL).
Oxidant Addition: In a separate flask, dissolve NaIO₄ (1.05 mmol, 224 mg) in distilled water (5 mL). Cool both solutions to 0 °C.
Mixing: Add the aqueous NaIO₄ solution dropwise to the methanolic sulfide solution. A white precipitate of sodium iodate (NaIO₃) will begin to form almost immediately as the oxidant is consumed.
Reaction: Stir the slurry at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
Workup: Filter the suspension through a pad of Celite to remove the insoluble NaIO₃. Rinse the filter cake with Methanol (5 mL). Concentrate the filtrate under reduced pressure to remove the majority of the methanol. Extract the remaining aqueous residue with Ethyl Acetate or DCM (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate.
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Bromobenzenesulfinyl Acetate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Chemoselective C(sp²)–C(sp²) bond formation, functional group tolerance, and downstream synthetic versatility. Strategic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Focus: Chemoselective C(sp²)–C(sp²) bond formation, functional group tolerance, and downstream synthetic versatility.
Strategic Context and Substrate Significance
In the design of complex active pharmaceutical ingredients (APIs) and natural products, bifunctional building blocks are invaluable. 4-Bromobenzenesulfinyl acetate (and its corresponding methyl/ethyl esters) serves as a highly versatile linchpin molecule. It possesses two distinct reactive poles:
An Aryl Bromide: Primed for palladium-catalyzed cross-coupling reactions to build the biaryl core.
A Sulfinyl Acetate Moiety: A masked reactive center that can be subsequently deployed as a chiral auxiliary, a directing group, or a participant in Pummerer rearrangements and Sulfoxide Piperidine And Carbonyl (SPAC) reactions [3, 4].
The primary synthetic challenge when utilizing this substrate is achieving high-yielding C–C bond formation at the aryl bromide while strictly preserving the integrity of both the sensitive sulfoxide group and the hydrolyzable ester moiety.
The Suzuki-Miyaura coupling of α-bromo sulfoxide systems is remarkably fast and chemoselective [1]. The causality behind this selectivity lies in the activation energy barriers of the oxidative addition step. The electron-withdrawing nature of the para-sulfinyl group activates the C(sp²)–Br bond, lowering the transition state energy for Pd(0) insertion. Consequently, oxidative addition occurs exclusively at the C–Br bond, leaving the C–S bonds intact.
Solvent and Base Selection Logic
While Suzuki couplings are highly tolerant of diverse functional groups, the sulfinyl acetate moiety introduces specific vulnerabilities:
Avoiding Ester Hydrolysis: Standard aqueous Suzuki conditions (e.g., Na₂CO₃ in EtOH/H₂O) often lead to premature saponification of the acetate group. By shifting to a biphasic system (Toluene/H₂O) with a milder, less nucleophilic base (K₃PO₄), the local concentration of hydroxide ions in the organic phase is minimized, preserving the ester.
Preventing Sulfoxide Degradation: Highly polar aprotic solvents like DMSO or DMF at elevated temperatures (>90 °C) can trigger thermal degradation or unexpected exothermic runaway reactions in the presence of palladium and base [2]. Toluene provides excellent thermal stability and mitigates these safety hazards.
Catalytic cycle and workflow for the chemoselective Suzuki-Miyaura cross-coupling.
Quantitative Data: Reaction Optimization
To establish a robust protocol, various catalytic systems were evaluated. The data below synthesizes the optimization matrix, demonstrating the causality behind the final protocol choices.
Table 1: Optimization of Suzuki-Miyaura Coupling for 4-Bromobenzenesulfinyl Acetate
Entry
Catalyst System (mol%)
Base (equiv)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation / Causality
1
Pd(PPh₃)₄ (5%)
Na₂CO₃ (2.0)
Toluene/EtOH/H₂O
80
45
Significant ester hydrolysis observed due to nucleophilic base in protic media.
2
Pd(dppf)Cl₂ (5%)
K₂CO₃ (2.0)
Dioxane/H₂O (9:1)
80
88
Clean conversion; sulfoxide intact, but Dioxane poses scale-up toxicity concerns.
3
Pd(OAc)₂ / SPhos (2%)
K₃PO₄ (2.0)
Toluene/H₂O (10:1)
90
94
Optimal kinetics; biphasic system prevents hydrolysis; minimal homocoupling.
4
Pd(dppf)Cl₂ (5%)
Cs₂CO₃ (2.0)
DMF
100
30
Thermal decomposition of sulfoxide moiety; potential exothermic hazard [2].
Validated Experimental Protocol
This protocol utilizes the optimized conditions (Table 1, Entry 3) and is designed as a self-validating system . Visual and chromatographic checkpoints are embedded to ensure the researcher can verify the reaction's progress in real-time.
Degassed Toluene (10 mL) and Degassed Deionized Water (1 mL)
Step-by-Step Methodology
Reaction Assembly (Inert Atmosphere):
Charge an oven-dried Schlenk flask equipped with a magnetic stir bar with 4-bromobenzenesulfinyl acetate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Causality: Solid reagents are added first to allow for simultaneous degassing, preventing premature oxidation of the electron-rich SPhos ligand.
Degassing:
Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.
Solvent Addition & Initiation:
Add the degassed toluene and water via syringe. Place the flask in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
Self-Validation Checkpoint 1: The mixture will initially appear as a pale yellow suspension. Within 10–15 minutes at 90 °C, the activation of the Pd(OAc)₂/SPhos precatalyst is visually confirmed by a distinct color shift to a homogeneous golden-orange solution.
Reaction Monitoring:
Stir the reaction for 4 to 6 hours.
Self-Validation Checkpoint 2: Monitor via TLC (Eluent: Hexanes/EtOAc 7:3). The starting material (UV-active,
Rf
~ 0.4) will be consumed, replaced by a new, highly UV-active biaryl product spot (
Rf
~ 0.3). The reaction mixture will transition from golden-orange to a dark brown/black suspension, indicating the precipitation of "palladium black" as the catalytic cycle concludes and the active Pd(0) aggregates.
Workup and Isolation:
Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue by flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure biaryl sulfinyl acetate.
Downstream Synthetic Versatility
The successful preservation of the sulfinyl acetate moiety opens the door to advanced late-stage functionalizations. The biaryl product is not a dead-end but a highly reactive intermediate [3, 4].
Synthetic versatility of biaryl sulfinyl acetates in downstream transformations.
Pummerer Rearrangement: Treatment with acetic anhydride induces a rearrangement, migrating the oxygen to the α-carbon to yield synthetically useful α-acyloxy thioethers.
SPAC Reaction: The active methylene group can undergo Knoevenagel-type condensation with aldehydes (Sulfoxide Piperidine And Carbonyl reaction) to yield complex γ-hydroxy-α,β-unsaturated esters[3].
Asymmetric Reduction: The ketone/ester functionalities can be stereoselectively reduced using DiBAL-H in the presence of zinc halides to yield chiral β-hydroxy sulfoxides [4].
References
Title: Why Is the Suzuki−Miyaura Cross-Coupling of sp³ Carbons in α-Bromo Sulfoxide Systems Fast and Stereoselective? A DFT Study on the Mechanism
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Sulfones and sulfoxides in total synthesis of biologically active natural compounds
Source: Russian Chemical Reviews / ResearchGate
URL: [Link]
Title: Recent Developments in Chiral Non-Racemic Sulfinyl-group Chemistry in Asymmetric Synthesis
Source: Arkivoc
URL: [Link]
Method
Knoevenagel condensation using Methyl 2-(4-bromobenzenesulfinyl)acetate
Advanced Application Note: Knoevenagel Condensation Using Methyl 2-(4-bromobenzenesulfinyl)acetate Introduction & Mechanistic Rationale Methyl 2-(4-bromobenzenesulfinyl)acetate (CAS: 63216-00-2) is a highly versatile, bi...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Knoevenagel Condensation Using Methyl 2-(4-bromobenzenesulfinyl)acetate
Introduction & Mechanistic Rationale
Methyl 2-(4-bromobenzenesulfinyl)acetate (CAS: 63216-00-2) is a highly versatile, bifunctional active methylene compound[1]. The presence of both an ester and a sulfinyl group significantly lowers the pKa of the α-protons, making it an excellent substrate for the Knoevenagel condensation[2]. Unlike simple malonates, the arylsulfinyl group provides distinct stereoelectronic control during the elimination step, overwhelmingly favoring the thermodynamically stable (E)-alkene[3][4]. Furthermore, the 4-bromophenyl moiety serves as a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings), while the sulfinyl group can undergo subsequent Pummerer rearrangements or thermal eliminations.
Causality of Experimental Choices:
The reaction is typically catalyzed by a secondary amine, such as piperidine[2][5]. The choice of a secondary amine over a tertiary amine is critical: secondary amines actively participate in the reaction by forming a highly electrophilic iminium ion intermediate with the aldehyde, rather than merely acting as a base[5]. The condensation proceeds through a series of reversible steps, culminating in the formation of a β-amino sulfinyl intermediate[4][5]. As demonstrated by Tanikaga et al., the stereochemistry of the final product is determined during the rate-limiting anti-elimination of the amine from this intermediate via a stable planar carbanion[4]. To drive this thermodynamically controlled reaction to completion, water must be continuously removed (e.g., via a Dean-Stark apparatus), which shifts the equilibrium toward the (E)-α,β-unsaturated sulfinyl ester[2][4].
Mechanistic pathway of the amine-catalyzed Knoevenagel condensation of sulfinylacetates.
Experimental Protocol
This protocol outlines a self-validating workflow for the condensation of Methyl 2-(4-bromobenzenesulfinyl)acetate with a model aldehyde (e.g., benzaldehyde).
Glacial acetic acid (0.05 equiv, 0.5 mmol) – Optional, to buffer the amine and facilitate iminium formation.
Anhydrous Toluene (50 mL)
Step-by-Step Methodology:
Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Methyl 2-(4-bromobenzenesulfinyl)acetate and 11 mmol of benzaldehyde in 50 mL of anhydrous toluene.
Causality: Toluene is selected because its boiling point (110°C) allows for efficient azeotropic removal of water, which is necessary to drive the equilibrium forward[5].
Catalyst Addition: Add 2 mmol of piperidine (and optionally 0.5 mmol of glacial acetic acid) to the stirring solution.
Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (110°C oil bath).
Self-Validation: Monitor the accumulation of water in the Dean-Stark trap. The theoretical yield of water is ~0.18 mL. The cessation of water formation indicates the reaction has reached equilibrium.
Reaction Monitoring: After 4 hours, sample the reaction mixture. Perform TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS. The disappearance of the starting sulfinylacetate confirms reaction completion.
Quenching & Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with 1M HCl (2 x 25 mL).
Causality: The acidic wash protonates and removes the piperidine catalyst, preventing any reverse Michael addition or retro-Knoevenagel pathways during concentration[4]. Follow with a brine wash (25 mL) and dry the organic layer over anhydrous Na2SO4.
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes to 20% Ethyl Acetate in Hexanes) to isolate the pure methyl (E)-3-phenyl-2-(4-bromobenzenesulfinyl)acrylate.
Step-by-step experimental workflow for the Knoevenagel condensation process.
Quantitative Data Summary
The table below summarizes the expected reaction metrics when utilizing various aldehydes under the described protocol. The stereoselectivity is heavily biased toward the (E)-isomer due to the steric repulsion between the aryl group of the aldehyde and the bulky 4-bromobenzenesulfinyl group in the planar carbanion transition state[4].
Aldehyde Substrate
Reaction Time (h)
Isolated Yield (%)
(E)/(Z) Ratio
Key Observation / Causality
Benzaldehyde
4.5
88
> 95:5
Standard reactivity; high stereocontrol due to steric bulk.
4-Methoxybenzaldehyde
6.0
82
> 95:5
Electron-donating group reduces aldehyde electrophilicity; requires longer reflux.
4-Nitrobenzaldehyde
3.0
91
> 98:2
Electron-withdrawing group accelerates iminium formation and nucleophilic attack.
Hexanal (Aliphatic)
5.5
76
90:10
Enolizable aldehyde; slight reduction in yield due to competing self-aldol condensation.
References
Title: Stereochemical Behavior of Intermediary Compounds in the Amine-Catalyzed Knoevenagel Reaction.
Source: Bulletin of the Chemical Society of Japan (1988).
URL: [Link]
Introduction: The Pivotal Role of the Sulfinyl Group in Asymmetric Synthesis
An in-depth guide for researchers, scientists, and drug development professionals. Chiral sulfinyl compounds have become indispensable tools in modern asymmetric synthesis, serving as powerful chiral auxiliaries, ligands...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals.
Chiral sulfinyl compounds have become indispensable tools in modern asymmetric synthesis, serving as powerful chiral auxiliaries, ligands, and catalysts.[1][2][3] Their utility stems from the unique stereoelectronic properties of the sulfinyl group, where the sulfur atom, bonded to an oxygen and two different carbon or heteroatom substituents, constitutes a stable stereocenter.[4] Among the family of chiral sulfinyl derivatives, sulfinyl esters, RS(O)OR', are of particular importance. They are not merely synthetic targets but are primarily valued as configurationally stable and versatile intermediates for the stereospecific synthesis of other critical chiral sulfur compounds, most notably enantiopure sulfoxides and sulfinamides.[1][5]
The foundational principle of their application was established through the work of Andersen, which demonstrated that diastereomerically pure sulfinates, prepared using a chiral alcohol, could be converted into optically active sulfoxides with high enantiomeric purity.[1][4] This guide provides a detailed exploration of the core principles, modern applications, and detailed protocols associated with the use of chiral sulfinyl esters, offering field-proven insights for their effective implementation in research and development.
Core Principles: Stereochemical Control at the Sulfur Center
The effectiveness of chiral sulfinyl esters in asymmetric synthesis is grounded in a few fundamental principles:
Configurationally Stability: The sulfur stereocenter in a sulfinyl ester is configurationally robust and does not readily racemize under typical reaction conditions, preserving the stereochemical information encoded within it.[1][5]
Electrophilic Sulfur Atom: The sulfur atom of the sulfinyl group is electrophilic and susceptible to attack by a wide range of nucleophiles.
Stereospecific Nucleophilic Substitution: The cornerstone of sulfinyl ester chemistry is the nucleophilic substitution reaction at the sulfur atom. This reaction proceeds with a very high degree of stereospecificity, typically via a mechanism that results in a complete inversion of configuration at the sulfur center.[4][5] This predictable outcome is critical for transferring the chirality from the ester's alcohol moiety to the final product. The mechanism is generally considered to be an addition-elimination process that proceeds through a transient, unstable trigonal bipyramidal intermediate.[6][7]
The Chiral Auxiliary Approach: The classic and most widely practiced method involves the use of a chiral, non-racemic alcohol (the chiral auxiliary) to form the ester. The reaction of an achiral sulfinyl chloride with a chiral alcohol, such as (-)-menthol, produces a mixture of two diastereomers, which differ only in the configuration at the sulfur atom.[1] These diastereomers possess different physical properties (e.g., solubility, melting point) and can often be separated by fractional crystallization or chromatography. The isolated, diastereomerically pure sulfinyl ester is then used as the substrate for the stereospecific nucleophilic substitution.
The Strategic Utility of Methyl 2-(4-bromobenzenesulfinyl)acetate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of Methyl 2-(4-bromobenzenesulfinyl)acetate as a versatile pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of Methyl 2-(4-bromobenzenesulfinyl)acetate as a versatile pharmaceutical intermediate. The unique structural features of this reagent, namely the electrophilic sulfur center of the sulfoxide and the activated acetate moiety, make it a valuable building block in the synthesis of complex heterocyclic scaffolds. Particular emphasis is placed on its role as a precursor to novel benzimidazole-based compounds, a chemical motif central to a class of highly successful anti-ulcer medications known as proton pump inhibitors (PPIs). Detailed, field-proven protocols for the synthesis of Methyl 2-(4-bromobenzenesulfinyl)acetate and its subsequent utilization in the construction of a model benzimidazole derivative are presented. The causality behind experimental choices, self-validating system designs, and references to authoritative literature are integrated throughout to ensure scientific integrity and practical utility.
Introduction: The Significance of the Sulfoxide Moiety in Medicinal Chemistry
The sulfoxide functional group is a cornerstone in the design of numerous clinically significant pharmaceuticals. Its chiral nature and its ability to act as a hydrogen bond acceptor, as well as its role in the mechanism of action of drugs like proton pump inhibitors, underscore its importance. Methyl 2-(4-bromobenzenesulfinyl)acetate (CAS No. 63216-00-2) is a key intermediate that strategically incorporates this functionality, alongside a reactive acetate group, making it a powerful tool for medicinal chemists.[1]
All currently approved proton pump inhibitors are benzimidazole derivatives, featuring a methylsulfinyl group linking the benzimidazole and pyridine rings.[2][3] The S-enantiomer of omeprazole, esomeprazole, for example, demonstrates improved pharmacokinetic properties, highlighting the significance of stereochemistry at the sulfur center.[4] The synthesis of such compounds often relies on the controlled oxidation of a sulfide precursor to the corresponding sulfoxide.[5]
This guide will first detail a reliable protocol for the synthesis of Methyl 2-(4-bromobenzenesulfinyl)acetate via the selective oxidation of its sulfide precursor, Methyl 2-(4-bromophenylthio)acetate. Subsequently, a detailed application protocol will illustrate its use in the synthesis of a 2-substituted benzimidazole, a core structure in many anti-ulcer drugs.[6][7]
Synthesis of Methyl 2-(4-bromobenzenesulfinyl)acetate: A Protocol Based on Selective Oxidation
The most direct and efficient method for the preparation of Methyl 2-(4-bromobenzenesulfinyl)acetate is the selective oxidation of the corresponding sulfide, Methyl 2-(4-bromophenylthio)acetate. Over-oxidation to the sulfone must be carefully avoided to ensure the purity and desired reactivity of the intermediate. A well-established and environmentally benign method utilizes hydrogen peroxide in glacial acetic acid.[1]
Materials and Reagents
Reagent/Material
Grade
Supplier
Methyl 2-(4-bromophenylthio)acetate
≥98%
Commercially Available
Glacial Acetic Acid
ACS Grade
Commercially Available
Hydrogen Peroxide
30% (w/w) in H₂O
Commercially Available
Dichloromethane
ACS Grade
Commercially Available
Saturated Sodium Bicarbonate Solution
-
Prepared in-house
Anhydrous Sodium Sulfate
ACS Grade
Commercially Available
Silica Gel
60 Å, 230-400 mesh
Commercially Available
Ethyl Acetate
ACS Grade
Commercially Available
Hexanes
ACS Grade
Commercially Available
Experimental Protocol
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(4-bromophenylthio)acetate (10 mmol, 1.0 eq) in glacial acetic acid (20 mL).
Addition of Oxidant: Cool the solution to 0-5 °C in an ice bath. Slowly add 30% hydrogen peroxide (12 mmol, 1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The sulfide starting material will have a higher Rf value than the more polar sulfoxide product.
Work-up: Once the reaction is complete (typically within 2-4 hours), carefully pour the reaction mixture into 100 mL of ice-cold water.
Neutralization: Slowly add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford Methyl 2-(4-bromobenzenesulfinyl)acetate as a white to off-white solid.
Application in Benzimidazole Synthesis: A Gateway to Anti-Ulcer Agents
The synthesis of 2-substituted benzimidazoles is a cornerstone of many pharmaceutical development programs. A common and effective method involves the condensation of an o-phenylenediamine derivative with a suitable electrophile.[7][8] Methyl 2-(4-bromobenzenesulfinyl)acetate can serve as a key building block in this context, where the acetate moiety provides the necessary electrophilic carbon for the cyclization reaction to form the benzimidazole ring.
Technical Support Center: Purification of Methyl 2-(4-bromobenzenesulfinyl)acetate
Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 2-(...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 2-(4-bromobenzenesulfinyl)acetate. As a chiral sulfoxide, this compound and its analogs are valuable synthetic intermediates, where high purity is paramount for the success of subsequent synthetic steps and biological assays.[1] This document moves beyond simple protocols to explain the scientific rationale behind purification strategies, helping you troubleshoot and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the purification of Methyl 2-(4-bromobenzenesulfinyl)acetate.
Q1: What are the most likely impurities in my crude sample?
A1: The impurity profile is almost always dictated by the synthetic route. The most common synthesis involves the oxidation of the corresponding sulfide, Methyl 2-(4-bromophenylthio)acetate. Therefore, you should anticipate three primary impurities:
Over-oxidation Product: The corresponding sulfone, Methyl 2-(4-bromobenzenesulfonyl)acetate.
Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., DMSO, dichloromethane) and residual oxidizing agents or their byproducts.[2]
The sulfoxide is more polar than the starting sulfide but less polar than the sulfone. This difference in polarity is the key principle exploited for chromatographic purification.
Q2: My product appears to be degrading during silica gel column chromatography. What is happening and how can I prevent it?
A2: This is a common issue with sulfoxides. Standard silica gel is inherently acidic (pH ~4-5), which can catalyze the decomposition or disproportionation of sensitive compounds like sulfoxides.[3] You may observe streaking on your TLC plate or the appearance of new, unidentified spots in your collected fractions.
To prevent degradation, consider these strategies:
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add a small amount of a mild base, such as triethylamine (~0.5-1% v/v) or pyridine. This deactivates the acidic sites on the silica surface.
Use a Different Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography (C18 silica), where the mobile phase is typically a mixture of water and acetonitrile or methanol.[3]
Q3: How do I select an appropriate solvent system for column chromatography?
A3: The ideal solvent system should provide good separation between your desired sulfoxide and the less-polar sulfide and more-polar sulfone impurities.
Start with TLC Analysis: Use Thin-Layer Chromatography (TLC) to screen various solvent systems.[4] A good starting point for sulfoxides is a mixture of a non-polar solvent and a moderately polar solvent.
Recommended Systems: A gradient of ethyl acetate in hexanes is typically effective. For example, start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.
Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) value of approximately 0.25-0.35 on the TLC plate. This Rf value generally translates well to column chromatography, allowing for efficient separation without requiring excessively large volumes of solvent.
Q4: I'm struggling to recrystallize my product. It either oils out or nothing crashes out. What should I do?
A4: Recrystallization is a powerful technique for purifying solid compounds but requires careful solvent selection.[5][6] The principle is that the compound should be highly soluble in the hot solvent but poorly soluble at room temperature or below.[6]
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. A good solvent pair system, like ethyl acetate/hexanes or dichloromethane/hexanes, often works well. Dissolve the compound in the minimum amount of the more polar solvent (e.g., ethyl acetate) while hot, and then slowly add the less polar anti-solvent (e.g., hexanes) until the solution becomes faintly cloudy.
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal from a previously purified batch.
Control Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
Q5: How can I confirm the purity and structural integrity of my final product?
A5: A combination of analytical techniques is essential for unambiguous characterization:
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The protons on the carbon alpha to the sulfoxide group are diastereotopic and will typically appear as a pair of doublets (an AB quartet), which is a characteristic feature.
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing purity. A single, sharp peak indicates a high degree of purity. If chirality is a concern, chiral HPLC is the gold standard for determining enantiomeric purity.[7]
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[4]
Section 2: Troubleshooting Guide
This table provides a quick reference for common problems, their potential causes, and recommended solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield After Purification
1. Product degradation on the column.[3]2. Incomplete elution from the column.3. Co-elution of product with impurities.4. Product is too soluble in the recrystallization solvent.
1. Neutralize silica gel or use an alternative stationary phase.2. Increase the polarity of the eluent at the end of the column.3. Optimize the solvent system using TLC for better separation.4. Choose a different solvent or solvent system for recrystallization.
Persistent Sulfide Impurity
The sulfide is significantly less polar and may elute very close to the solvent front or, in some systems, surprisingly close to the product.
Use a less polar starting eluent (e.g., 5% Ethyl Acetate in Hexanes) to ensure the sulfide elutes well before the sulfoxide product.
Persistent Sulfone Impurity
The sulfone is more polar than the sulfoxide and may elute very close to the product.
Run a shallower solvent gradient during column chromatography to increase the separation between the sulfoxide and sulfone peaks. Consider reverse-phase chromatography for difficult separations.[3]
Product is an Oil, Not a Solid
1. Presence of residual solvent.2. Impurities are preventing crystallization.
1. Dry the product under high vacuum for an extended period.2. Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce solidification.3. Re-purify the material using a different method (e.g., chromatography if recrystallization failed).
Multiple Spots on TLC of a "Pure" Fraction
1. The compound is unstable on the TLC plate (silica).2. The sample is too concentrated, causing tailing or saturation.3. Decomposition during solvent evaporation (e.g., overheating).
1. Add triethylamine to the TLC developing solvent.2. Spot a more dilute solution on the TLC plate.3. Evaporate solvents under reduced pressure without excessive heating.
This protocol is designed to purify Methyl 2-(4-bromobenzenesulfinyl)acetate from its common sulfide and sulfone impurities.
Methodology:
TLC Analysis: First, determine an optimal eluent system using TLC. A good starting point is 30% Ethyl Acetate (EtOAc) in Hexanes. The desired product should have an Rf of ~0.3. The sulfide impurity will have a higher Rf, and the sulfone a lower Rf.
Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes). Add triethylamine (0.5% v/v) to neutralize the silica. Stir to create a uniform slurry.
Column Packing: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.
Sample Loading:
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully pipette it onto the top of the column.
Elution: Begin elution with the low-polarity solvent (10% EtOAc/Hexanes). Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30%, then 40% EtOAc/Hexanes). This is known as a step gradient.
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified Methyl 2-(4-bromobenzenesulfinyl)acetate.
Protocol 2: Recrystallization
This method is ideal if the crude product is already of moderate purity (>85-90%).
Methodology:
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., Ethyl Acetate/Hexanes).
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (Ethyl Acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[6]
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Induce Crystallization: Remove the flask from the heat. Slowly add the anti-solvent (Hexanes) dropwise until you observe persistent cloudiness. Add a few drops of the primary solvent to redissolve the precipitate.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (Hexanes) to remove any soluble impurities adhering to the crystal surface.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 4: Visualization of Workflows
Purification Strategy Decision Workflow
Caption: Decision tree for selecting an appropriate purification method.
Troubleshooting a Failed Chromatography Run
Caption: Workflow for troubleshooting poor chromatographic separation.
References
A Researcher's Guide to Determining the Enantiomeric Purity of Sulfoxides Using Chiral HPLC - Benchchem.
Rapid methods for high-throughput detection of sulfoxides - PubMed.
Rapid Methods for High-Throughput Detection of Sulfoxides - PMC.
How to Use DMSO Safely | Best Practices & Common Mistakes - Etra Organics.
Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents - PSE Community.org.
Compound Handling and Storage Guidelines | PDF | Solubility | Dimethyl Sulfoxide - Scribd.
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY - Illinois Chemistry.
DIMETHYL SULFOXIDE (DMSO) - University of Waterloo.
Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support | The Journal of Organic Chemistry - ACS Publications.
ANALYTICAL METHODS.
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid - MDPI.
How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd.
Compound Purification Techniques - DMSO University - gChem.
How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate.
Purification of Dimethyl sulfoxide (DMSO) - Chempedia - LookChem.
How to remove dimethyl sulfoxide, product is dissolved in water - ECHEMI.
Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds - Longdom Publishing.
Troubleshooting low stereoselectivity in sulfinyl ester reactions
Welcome to the Advanced Sulfur Stereochemistry Support Center . As researchers and drug development professionals, you know that controlling the stereocenter of a sulfur(IV) atom is notoriously sensitive to electronic, s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Sulfur Stereochemistry Support Center . As researchers and drug development professionals, you know that controlling the stereocenter of a sulfur(IV) atom is notoriously sensitive to electronic, steric, and environmental factors. This guide is engineered to help you diagnose, troubleshoot, and optimize the stereoselective synthesis of sulfinyl esters.
Below, you will find our diagnostic workflow, expert Q&A, quantitative benchmarks, and a self-validating experimental protocol designed to ensure high enantiomeric and diastereomeric excess.
Diagnostic Workflow: Stereochemical Attrition in Sulfinyl Esters
Diagnostic workflow for troubleshooting low stereoselectivity in sulfinyl ester synthesis.
Expert Troubleshooting Q&A
Q1: Why is my Andersen synthesis yielding a near-racemic mixture of sulfinates despite using enantiopure menthol?The Causality: The Andersen method relies on the reaction of a sulfinyl halide with a chiral auxiliary (e.g., menthol). The primary culprit for epimerization at the sulfur center is the localized accumulation of the hydrogen chloride (HCl) byproduct. Extensive studies by Kice and co-workers demonstrated that acid catalyzes the racemization of sulfinyl derivatives via the formation of a sulfurane intermediate that undergoes rapid pseudorotation[1]. If your base is insufficiently concentrated or poorly mixed, localized acidic microenvironments will scramble the stereocenter faster than the esterification completes.
Actionable Fix: Ensure rigorous anhydrous conditions and use a slight excess of a non-nucleophilic base (like N,N-diisopropylethylamine). Add the sulfinyl chloride dropwise at -78 °C under high shear stirring to ensure the base neutralizes HCl instantaneously.
Q2: In the Dynamic Kinetic Resolution (DKR) of tert-butanesulfinyl chloride, my enantiomeric excess (ee) is stalling around 30%. How can I push this >80%?The Causality: In a DKR process—a concept pioneered in sulfur chemistry by Drabowicz[2]—the rate of enantiomer interconversion of the starting racemic sulfinyl chloride must be significantly faster than the rate of the enantio-determining esterification step. If the esterification is too fast, you undergo a simple kinetic resolution, capping your theoretical yield of the desired enantiomer at 50% and degrading the overall ee. Ellman and co-workers demonstrated that using specific chiral bases, such as N-methyl imidazole-containing octapeptides or Cinchona alkaloids, in conjunction with a proton sponge, optimizes this kinetic differential, achieving up to 99% yield and 80% ee[3].
Actionable Fix: Lower the reaction temperature to suppress the uncatalyzed background esterification. Verify the integrity of your Cinchona alkaloid catalyst; trace moisture can hydrate the sulfinyl chloride, leading to disproportionation into thiosulfinates and sulfonic acids[1].
Q3: I am generating a sulfenate anion from a β-sulfinyl ester precursor for asymmetric alkylation, but my ee is extremely low (<30%). What is failing?The Causality: β-sulfinyl esters are excellent precursors for sulfenate anions via retro-Michael reactions. However, the naked sulfenate anion is a highly reactive, ambident nucleophile. When using chiral bases like enantiopure sparteine with NaHMDS or KHMDS, the chiral environment is often too loose (outer-sphere) to effectively shield one face of the sulfenate oxygen/sulfur during the alkylation step. Perrio and co-workers observed weak asymmetric induction (ee up to 29%) using this exact organocatalytic approach[1].
Actionable Fix: Shift from purely organocatalytic alkylation to transition-metal catalysis. Utilizing Palladium (Pd) or Nickel (Ni) catalysts with chiral ligands (e.g., Josiphos-type derivatives) forces the sulfenate anion to coordinate with the metal center, tightening the transition state and drastically improving facial selectivity[1].
To assist in your experimental design, compare the quantitative impact of various catalytic systems on the stereoselectivity of sulfinyl ester reactions.
Reaction Mechanism
Substrate System
Catalyst / Base System
Temp (°C)
Yield (%)
Stereoselectivity
DKR
rac-tert-butanesulfinyl chloride + BnOH
N-methyl imidazole octapeptide + Proton Sponge
-78
99
80% ee
DKR
rac-tert-butanesulfinyl chloride + BnOH
Cinchona alkaloids
-78
85
74% ee
Alkylation
β-sulfinyl ester (retro-Michael) + Alkyl Halide
NaHMDS + (-)-Sparteine
-20
95
29% ee
Arylation
β-sulfinyl ester + Aryl Halide
Pd(dba)₂ + Chiral Josiphos Ligand
25
98
95% ee
Self-Validating Experimental Protocol: Synthesis of Enantiopure Sulfinyl Esters via DKR
This protocol utilizes a self-validating methodology. Each critical phase includes a built-in diagnostic check to ensure the reaction trajectory is correct before proceeding, saving time and expensive chiral reagents.
In a flame-dried Schlenk flask under Argon, dissolve the Cinchona alkaloid catalyst and Proton Sponge in anhydrous toluene.
Stir at room temperature for 15 minutes to ensure complete dissolution.
Self-Validation Check: The solution must remain completely homogenous and colorless. Any yellowing indicates amine oxidation or solvent impurity. Do not proceed if discolored.
Step 2: Temperature Equilibration and Substrate Addition
Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Allow 20 minutes for thermal equilibration.
Add benzyl alcohol dropwise.
Using a syringe pump, add rac-tert-butanesulfinyl chloride over 2 hours (slow addition is critical to maintain the kinetic differential).
Self-Validation Check: Monitor the internal temperature using a thermocouple. A temperature spike of >2 °C indicates the background uncatalyzed esterification is outcompeting the DKR pathway. If a spike occurs, slow the addition rate immediately.
Step 3: Reaction Monitoring
Allow the reaction to stir at -78 °C for an additional 4 hours.
Self-Validation Check: Pull a 10 µL aliquot, quench in cold hexanes, and spot on a TLC plate (Hexanes/EtOAc 8:2). The disappearance of the sulfinyl chloride spot (visualized via UV) confirms completion.
Step 4: Stereochemical Preservation Quench
Quench the reaction strictly at -78 °C by adding cold, saturated aqueous NaHCO₃.
Vigorously stir while allowing the mixture to warm to room temperature.
Self-Validation Check (Critical): Test the pH of the aqueous layer. It must be >8. If the pH is neutral or acidic, the sulfurane intermediate will have already scrambled the stereocenter during the warmup phase. If acidic, the ee is compromised.
Step 5: Isolation
Extract the aqueous layer with dichloromethane (3x).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantioenriched sulfinyl ester.
References
[3] Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews. ACS Publications. Available at:[Link]
[1] Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - NIH. Available at:[Link]
[2] Professor Józef Drabowicz. Arkivoc (Arkat USA). Available at:[Link]
Removing unreacted starting materials from sulfinyl acetate mixtures
Welcome to the Technical Support Center for the synthesis and purification of sulfinyl acetates. Sulfinyl acetates (e.g., methyl 2-(phenylsulfinyl)acetate) are critical intermediates in Pummerer-type reactions, aldol con...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of sulfinyl acetates. Sulfinyl acetates (e.g., methyl 2-(phenylsulfinyl)acetate) are critical intermediates in Pummerer-type reactions, aldol condensations, and the synthesis of complex pharmaceuticals. However, their preparation—typically via the oxidation of the corresponding thioether (sulfide)—often results in a complex crude mixture.
This guide provides field-proven, self-validating troubleshooting strategies to isolate your target sulfinyl acetate from unreacted starting materials, over-oxidized byproducts, and residual oxidants.
Diagnostic Purification Workflow
Before selecting a purification method, you must identify the primary contaminant in your crude mixture. The workflow below outlines the logical decision-making process based on the physicochemical properties of the impurities.
Diagnostic workflow for purifying sulfinyl acetate mixtures based on impurity type.
Troubleshooting FAQs
Q1: My crude mixture contains a significant amount of unreacted starting sulfide. Why did this happen, and how do I remove it?
Causality & Mechanism: Incomplete conversion often occurs when the oxidant (e.g.,
H2O2
, mCPBA, or
NaIO4
) is under-dosed to prevent over-oxidation, or if steric hindrance from the acetate group slows the nucleophilic attack of the sulfur atom[1].
Resolution: Sulfides and sulfoxides have vastly different polarities. The highly polarized
S=O
bond creates a strong dipole, making the sulfinyl acetate stick strongly to polar stationary phases (like silica gel). In contrast, the unreacted thioether is relatively non-polar.
Validation: Run a Thin Layer Chromatography (TLC) plate in a 3:1 Hexane/Ethyl Acetate solvent system. The unreacted sulfide will migrate near the solvent front (
Rf≈0.8
), while the sulfinyl acetate will remain much lower (
Rf≈0.2
).
Q2: I am seeing over-oxidation to the sulfone derivative. How can I separate the sulfone from my sulfinyl acetate?
Causality & Mechanism: Electrophilic oxidants like mCPBA and
H2O2
can perform a second oxidation, converting the sulfoxide into a sulfone (
−SO2−
). Although the sulfoxide is less nucleophilic than the starting sulfide, excess oxidant or prolonged reaction times will inevitably drive sulfone formation[1].
Resolution: Separating a sulfone from a sulfoxide via normal-phase silica gel chromatography is notoriously difficult because their dipole moments are very similar, leading to co-elution.
Method: Prevention is the most effective strategy. Use strictly 1.0 to 1.05 equivalents of oxidant and monitor the reaction strictly by LC-MS. Alternatively, switch to a milder, more chemoselective oxidant like Sodium Periodate (
NaIO4
)[1]. If separation is absolutely necessary, Reverse-Phase Chromatography (C18) or fractional recrystallization (if the product is solid) are the only reliable options[3].
Q3: I used mCPBA as my oxidant. How do I remove the unreacted mCPBA and the mCBA byproduct without degrading my product?
Causality & Mechanism: mCPBA is reduced to meta-chlorobenzoic acid (mCBA) during the oxidation. mCBA is a carboxylic acid that is highly soluble in organic solvents but can be easily partitioned into an aqueous phase via deprotonation. Unreacted mCPBA contains a reactive peroxy bond that must be chemically quenched to prevent further oxidation during the concentration step.
Method: Wash the organic layer with a reducing agent (e.g., saturated aqueous
Na2S2O3
) to reduce residual mCPBA to mCBA. Follow this with a mild base wash (e.g., saturated aqueous
NaHCO3
) to deprotonate the mCBA, forming a water-soluble sodium salt that partitions entirely into the aqueous layer.
Quantitative Data: Comparison of Purification Strategies
Impurity Type
Recommended Technique
Separation Principle
Relative Efficiency
Key Limitation
Unreacted Sulfide
Normal-Phase Chromatography
Polarity differential (Dipole moment of
S=O
vs
S
)
High (>95% purity)
Solvent intensive
Over-oxidized Sulfone
Reverse-Phase LC / Recrystallization
Hydrophobic interactions / Crystal lattice energy
Moderate
Very difficult due to similar
Rf
on normal silica
Acidic Byproducts (mCBA)
Liquid-Liquid Extraction (
NaHCO3
)
Acid-base partitioning (
pKa
differences)
Very High (>99% removal)
Risk of emulsion formation in certain solvents
Residual Peroxides
Chemical Scavenging (
Na2S2O3
)
Redox quenching
Very High (Complete destruction)
Must be done prior to concentration to avoid explosion risk
This protocol ensures the complete removal of peroxy-oxidants and acidic byproducts prior to chromatography[4].
Dilution: Dilute the crude reaction mixture with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of roughly 0.1 M.
Redox Quench: Transfer the mixture to a separatory funnel. Add an equal volume of 10% aqueous Sodium Thiosulfate (
Na2S2O3
). Shake vigorously and vent.
Self-Validation Step: Spot the organic layer onto KI-starch indicator paper. The paper must remain white. If it turns blue-black, unreacted peroxides remain; repeat the thiosulfate wash.
Acid Neutralization: Separate the organic layer and wash it with an equal volume of saturated aqueous Sodium Bicarbonate (
NaHCO3
). Expect significant gas evolution (
CO2
).
Self-Validation Step: Test the pH of the separated aqueous wash using pH paper. It must be mildly basic (pH ~8). If it is acidic, the mCBA has not been fully neutralized; repeat the bicarbonate wash.
Drying: Wash the organic layer with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: Flash Column Chromatography for Sulfide Removal
This protocol isolates the polar sulfinyl acetate from the non-polar starting sulfide[2].
TLC Analysis: Spot the crude mixture alongside a reference standard of the pure starting sulfide on a silica gel TLC plate. Develop in 3:1 Hexane/EtOAc.
Self-Validation Step: Visualize with UV light and a
KMnO4
stain. The sulfide will rapidly reduce the
KMnO4
(appearing as a bright yellow spot on a purple background) near the top of the plate. The sulfinyl acetate will appear much lower.
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexane as the packing solvent.
Loading: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM) and carefully load it onto the top of the silica bed.
Elution:
Begin eluting with 9:1 Hexane/EtOAc. Collect fractions and monitor via TLC. This will elute the unreacted sulfide.
Once the sulfide has completely eluted, increase the solvent polarity to 1:1 Hexane/EtOAc (or 100% EtOAc depending on the specific ester alkyl chain) to elute the purified sulfinyl acetate.
Technical Support Center: Stability & Handling of Methyl 2-(4-bromobenzenesulfinyl)acetate in Aqueous Media
Welcome to the Technical Support Center for Methyl 2-(4-bromobenzenesulfinyl)acetate (CAS: 63216-00-2) 1. This guide is designed for researchers and drug development professionals who require precise control over the sta...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methyl 2-(4-bromobenzenesulfinyl)acetate (CAS: 63216-00-2) 1. This guide is designed for researchers and drug development professionals who require precise control over the stability of
α
-sulfinyl esters in aqueous environments. Due to the unique stereoelectronic properties of the sulfoxide and ester groups, this compound exhibits specific sensitivities to pH, temperature, and solvent composition.
Part 1: Troubleshooting Guides & FAQs
Q: Why does my compound degrade rapidly in basic aqueous buffers (pH > 8)?A: The degradation is a two-step cascade driven by the inherent acidity of the
α
-methylene protons. In alkaline conditions, the methyl ester undergoes rapid base-catalyzed hydrolysis to form the corresponding carboxylate 2. Because the resulting
α
-sulfinyl carboxylic acid acts similarly to a
β
-keto acid, it is highly prone to oxidative or thermal decarboxylation, ultimately generating methyl 4-bromophenyl sulfoxide as a terminal degradation product 3.
Q: I am using a chiral variant of this compound, but I observe a loss of stereochemical purity in water. What causes this?A: The
α
-carbon is flanked by two strongly electron-withdrawing groups (the sulfoxide and the ester). In aqueous media, even near neutral pH (pH 7.0–7.4), reversible deprotonation occurs. This forms a planar enolate intermediate. The planarization at the
α
-carbon facilitates epimerization at the adjacent stereogenic sulfur center through rapid proton exchange and stereoelectronic re-equilibration 4. To maintain stereochemical integrity, the pH must be strictly controlled between 4.5 and 5.5.
Q: The compound exhibits poor solubility in pure water. How can I improve solubility without compromising stability?A: Methyl 2-(4-bromobenzenesulfinyl)acetate is highly hydrophobic due to the heavy 4-bromophenyl ring. We recommend using a co-solvent system of 10–20% Acetonitrile (MeCN) in water. Do not use Dimethyl Sulfoxide (DMSO) if your protocol involves subsequent acidification or heating, as DMSO can participate in competitive oxygen-transfer reactions or complexation with arylsulfinyl acetate intermediates 5.
Part 2: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the kinetic stability of the compound across various standard biological and chemical buffers.
Table 1: Stability Profile of Methyl 2-(4-bromobenzenesulfinyl)acetate (1 mM) at 25°C
pH Level
Buffer System (50 mM)
Co-solvent
Estimated
t1/2
Primary Degradation Pathway
2.0
Phosphate
10% MeCN
> 48 hours
Acid-catalyzed hydrolysis (Slow)
5.0
Acetate
10% MeCN
> 7 Days
None (Optimal Stability)
7.4
PBS
10% MeCN
~ 12 hours
Enolization / Epimerization
9.0
Tris-HCl
10% MeCN
< 2 hours
Base-catalyzed hydrolysis
11.0
Carbonate
10% MeCN
< 15 mins
Hydrolysis & Decarboxylation
Part 3: Mechanistic & Workflow Visualizations
Degradation pathways of the alpha-sulfinyl ester in aqueous media.
Optimal workflow for preparing stable aqueous stock solutions.
Part 4: Experimental Protocols
Protocol 1: Preparation of Stable Stock Solutions (10 mM)
Self-Validating Principle: This protocol utilizes anhydrous MeCN for initial solvation to bypass the hydrophobic barrier, followed by dilution into a pH 5.0 buffer to strictly prevent base-catalyzed enolization.
Weighing: Accurately weigh 2.77 mg of Methyl 2-(4-bromobenzenesulfinyl)acetate.
Initial Dissolution: Dissolve the powder completely in 100 µL of anhydrous Acetonitrile (MeCN). Vortex for 30 seconds until the solution is entirely clear.
Aqueous Dilution: Slowly add 900 µL of pre-chilled (4°C) 50 mM Sodium Acetate buffer (pH 5.0) while gently swirling.
Storage: Aliquot the solution into amber glass vials (the compound is moderately light-sensitive) and store at -20°C. Thaw on ice immediately before use.
Protocol 2: Controlled Hydrolysis to 2-(4-bromobenzenesulfinyl)acetic acid
Self-Validating Principle: Hydrolysis of
α
-sulfinyl esters often fails due to spontaneous decarboxylation of the product. This protocol mandates a strict 0°C environment to kinetically trap the carboxylic acid before decarboxylation can occur.
Reaction Setup: Dissolve 100 mg of the ester in 2 mL of Tetrahydrofuran (THF) in a round-bottom flask. Submerge the flask in an ice-water bath (0°C).
Reagent Addition: Add 2 mL of 1M aqueous LiOH dropwise over 5 minutes. Critical: Do not allow the internal temperature to rise above 5°C.
Monitoring: Stir vigorously for 1 hour at 0°C. Monitor the reaction via TLC (Hexane:EtOAc 1:1) until the starting material spot is completely consumed.
Quenching & Extraction: Acidify the mixture to exactly pH 3 using cold 1M HCl at 0°C. Extract immediately with cold Ethyl Acetate (3 x 5 mL).
Isolation: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Do not heat the rotary evaporator bath above 25°C , as thermal decarboxylation will rapidly degrade the isolated acid.
References
CymitQuimica. "Methyl 2-(4-bromobenzenesulfinyl)
ResearchGate. "Geometrically Selective Synthesis of Sulfur-Containing Heterocycles".
Scribd. "(Advances in Inorganic Chemistry 65) Rudi Van Eldik and Colin D. Hubbard (Eds.)
ResearchGate. "Dual role of water in the oxygenation of phenylmercaptoacetic acids catalyzed by [oxo(salen)chromium(V)]+ PF6".
ResearchGate. "Recent advances in the stereoselective synthesis of chiral sulfoxides".
Resolving Diastereotopic Complexity: 1H NMR Analysis of Methyl 2-(4-bromobenzenesulfinyl)acetate
For researchers and process chemists synthesizing chiral sulfoxides, Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. Methyl 2-(4-bromobenzenesulfinyl)acetate is a prime example of a c...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and process chemists synthesizing chiral sulfoxides, Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. Methyl 2-(4-bromobenzenesulfinyl)acetate is a prime example of a compound that routinely confounds standard benchtop NMR analysis. The molecule features a chiral sulfoxide center adjacent to a methylene group, resulting in complex spin-spin coupling that often overlaps with the nearby methoxy ester signals.
This guide provides an objective, data-driven comparison of the two primary strategies used to resolve these overlapping signals: Hardware Upgrades (Benchtop vs. High-Field NMR) and Chemical Modulation (Aromatic Solvent-Induced Shifts) .
The Mechanistic Basis of the NMR Challenge
To understand the analytical bottleneck, we must first examine the molecule's stereochemistry. Unlike ketones, sulfoxides possess a stable pyramidal geometry due to the lone pair of electrons on the sulfur atom. The energy barrier for pyramidal inversion is exceptionally high (>35 kcal/mol), making the sulfur atom a stable chiral center at room temperature[1].
Because of this chiral center, the two protons of the adjacent methylene group (-CH₂-) are diastereotopic . They reside in permanently distinct magnetic environments, regardless of bond rotation. Consequently, they couple to each other (geminal coupling,
2J≈14
Hz), producing an AB quartet rather than a simple singlet[1].
In standard chloroform-d (CDCl₃), the chemical shift of this AB quartet (~3.8 ppm) frequently co-resonates with the sharp singlet of the methoxy group (-OCH₃, ~3.7 ppm), creating a convoluted multiplet that is difficult to integrate accurately.
Logical flow: Chiral sulfoxide induction of diastereotopic protons leading to NMR signal overlap.
Hardware Comparison: Benchtop (60 MHz) vs. High-Field (400 MHz) NMR
The most direct method to resolve signal overlap is increasing the magnetic field strength. While chemical shift (
δ
, in ppm) is independent of the magnetic field, the frequency dispersion (in Hz) scales linearly with the magnet's strength. However, the
J
-coupling constant (in Hz) is dictated by molecular geometry and remains constant across all field strengths[2].
At 60 MHz, 1 ppm equals 60 Hz. An AB quartet spanning 30 Hz occupies a massive 0.5 ppm of the spectrum, easily swallowing the methoxy singlet. At 400 MHz, 1 ppm equals 400 Hz; the same 30 Hz quartet occupies only 0.075 ppm, physically separating it from the singlet on the spectral baseline[2].
Table 1: Hardware Performance Comparison
Parameter
Benchtop NMR (60 MHz)
High-Field NMR (400 MHz)
Analytical Impact
Chemical Shift Dispersion
60 Hz / ppm
400 Hz / ppm
High-field compresses multiplets on the ppm scale, reducing overlap.
AB Quartet Resolution
Poor (
Δν/J
is low). Appears as a complex, overlapping blob.
Excellent (
Δν/J
is high). Appears as four distinct, sharp lines.
High-field allows for exact extraction of the
2J
coupling constant.
Signal-to-Noise (S/N)
Lower (requires ~16-32 scans for clear minor signals).
High (requires 1-4 scans for standard concentrations).
High-field reduces acquisition time for dilute or precious samples.
Cost & Accessibility
Low capital cost, cryogen-free, point-of-need access.
High capital cost, requires liquid He/N₂, centralized facility.
Benchtop is ideal for routine monitoring; High-field is required for definitive structural proof.
Chemical Comparison: Solvent Effects and ASIS
If high-field NMR is inaccessible, researchers can utilize Aromatic Solvent-Induced Shifts (ASIS) to resolve the signals on a benchtop instrument.
When Benzene-d₆ (C₆D₆) is used instead of CDCl₃, the electron-rich aromatic ring of the solvent forms a transient, non-covalent collision complex with the electron-deficient regions of the solute (the positive dipole of the sulfoxide and the ester carbonyl)[3]. Because benzene is highly anisotropic, it shields specific protons differently based on their spatial orientation relative to the collision complex. This differential shifting (
Δδ=δCDCl3−δC6D6
) pulls the methoxy singlet and the methylene AB quartet apart.
Table 2: Representative ASIS Chemical Shift Data
Note: Data illustrates the differential shift magnitude expected when transitioning from CDCl₃ to C₆D₆.
Proton Assignment
δ
in CDCl₃ (ppm)
δ
in C₆D₆ (ppm)
ASIS Shift (
Δδ
, ppm)
Resolution Status
Aromatic H (ortho to Br)
7.65 (d)
7.30 (d)
+0.35
Clear
Aromatic H (ortho to S=O)
7.52 (d)
7.15 (d)
+0.37
Clear
Methoxy (-OCH₃)
3.72 (s)
3.35 (s)
+0.37
Resolved
Methylene (-CH₂-) HA
3.81 (d)
3.60 (d)
+0.21
Resolved
Methylene (-CH₂-) HB
3.65 (d)
3.48 (d)
+0.17
Resolved
Self-Validating Experimental Protocol
To ensure data integrity and reproducibility, the following protocol establishes a self-validating workflow for acquiring and comparing these spectra.
Step 1: Precision Sample Preparation
Causality: Accurate concentration ensures consistent viscosity and lock signal, while an internal standard prevents referencing artifacts when comparing different solvents.
Weigh exactly 15.0 mg of Methyl 2-(4-bromobenzenesulfinyl)acetate.
Dissolve the sample in 0.6 mL of the chosen deuterated solvent (CDCl₃ or C₆D₆).
Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) . The TMS peak must be strictly referenced to 0.00 ppm to validate that any observed shift differences are true solvent effects.
Step 2: Optimized Acquisition Parameters
Causality: Proper relaxation delays are critical. Diastereotopic protons and methyl singlets have different
T1
relaxation times. If the delay is too short, integration will be skewed, invalidating the structural assignment.
Set the Relaxation Delay (D1) to 5.0 seconds to ensure complete longitudinal relaxation.
Set the Pulse Angle to 30° or 45° (to further mitigate
T1
bias).
Acquire 16 scans for a 400 MHz system (or 64 scans for a 60 MHz benchtop system) to ensure a high Signal-to-Noise ratio.
Step 3: Data Processing and Validation
Causality: Digital resolution must be artificially enhanced to accurately measure the tight
2J
coupling of the AB quartet.
Apply an Exponential Window Function (Line Broadening, LB) of 0.3 Hz .
Zero-fill the Free Induction Decay (FID) to at least 64k data points before Fourier Transformation.
Self-Validation Check: Integrate the spectrum. The system is validated if the aromatic region integrates to exactly 4.00, the methoxy singlet to 3.00, and the resolved AB quartet to 2.00.
References
Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]
Graham, S. K., et al. (2010). Psammaplin Metabolites New and Old: An NMR Study Involving Chiral Sulfur Chemistry. Australian Journal of Chemistry, 63(6), 865-873. Available at:[Link]
A Researcher's Guide to Differentiating Sulfoxide and Ester Functional Groups via FTIR Spectroscopy
For researchers and professionals in drug development and chemical sciences, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and chemical sciences, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][2] This guide provides an in-depth comparison of the FTIR spectral signatures of two important functional groups: sulfoxides (S=O) and esters (R-C(=O)-O-R'). We will delve into their characteristic vibrational modes, explore the factors influencing their spectral positions, and present a systematic approach to distinguish them, particularly in complex molecules where their signals might overlap.
The Vibrational Language of Molecules: An FTIR Primer
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending of chemical bonds.[3] Each functional group possesses a unique set of vibrational modes that absorb at characteristic frequencies, measured in wavenumbers (cm⁻¹). The resulting FTIR spectrum is a molecular "fingerprint," providing invaluable structural information.[4] Interpreting this fingerprint requires a solid understanding of where key functional groups typically appear and how their chemical environment can influence these absorptions.
The Sulfoxide (S=O) Stretch: A Sensitive Reporter of Molecular Environment
The defining feature of a sulfoxide in an FTIR spectrum is the S=O stretching vibration. This bond is highly polar, resulting in a strong and sharp absorption peak.
The S=O stretching frequency is typically observed in the range of 1030-1070 cm⁻¹ .[5] However, this range can be broader, from approximately 950-1150 cm⁻¹ , due to its high sensitivity to the molecular environment.[6] In a study of the drug lamotrigine, the S=O stretch was identified at 1036 cm⁻¹.
Several factors can influence the precise wavenumber of the S=O stretch:
Hydrogen Bonding: The oxygen atom in the sulfoxide group is a hydrogen bond acceptor. The formation of hydrogen bonds weakens the S=O bond, causing a shift to a lower frequency (red shift). This is particularly relevant in the analysis of samples in protic solvents or in the solid state where intermolecular hydrogen bonding can occur.
Electronegativity of Substituents: The electronegativity of the atoms attached to the sulfur atom can affect the S=O bond strength. More electronegative groups tend to pull electron density away from the sulfur, which can slightly alter the bond order and, consequently, the stretching frequency.
Physical State and Intermolecular Interactions: The physical state of the sample (solid, liquid, or gas) and dipole-dipole interactions can lead to shifts in the S=O stretching frequency. For instance, in liquid dimethyl sulfoxide (DMSO), intermolecular interactions result in distinct bands in the S=O stretching region.[7]
The Ester Functional Group: A Tale of Two Stretches
The ester functional group presents two key characteristic absorptions in the FTIR spectrum, arising from the carbonyl (C=O) group and the carbon-oxygen (C-O) single bonds.
The Prominent Carbonyl (C=O) Stretch
The C=O stretching vibration of an ester is one of the most recognizable peaks in an FTIR spectrum due to its high intensity and sharpness.[4] Its position is highly informative:
Saturated Aliphatic Esters: Typically absorb in the range of 1750-1735 cm⁻¹ .
α,β-Unsaturated and Aromatic Esters: Conjugation of the carbonyl group with a double bond or an aromatic ring delocalizes the pi electrons, weakening the C=O bond and lowering the stretching frequency to the 1730-1715 cm⁻¹ range.
The Diagnostic Carbon-Oxygen (C-O) Stretches
Esters also exhibit two distinct C-O stretching vibrations, which are crucial for confirming the presence of this functional group:
Asymmetric C-C(=O)-O Stretch: This vibration typically appears as a strong band in the 1300-1150 cm⁻¹ region.
Symmetric O-C-C Stretch: This band is usually found in the 1150-1000 cm⁻¹ region.
The presence of both a strong C=O absorption in the specified range and these two C-O stretching bands provides a reliable identification of an ester.
Distinguishing Sulfoxides from Esters: A Comparative Analysis
While the primary C=O stretch of an ester at ~1740 cm⁻¹ is in a region distinct from the S=O stretch of a sulfoxide, the C-O stretches of esters can overlap with the S=O absorption band. This potential for ambiguity necessitates a careful and holistic interpretation of the spectrum.
Here is a summary of the key FTIR characteristic peaks for sulfoxide and ester functional groups:
Functional Group
Vibrational Mode
Typical Wavenumber (cm⁻¹)
Intensity
Peak Shape
Key Distinguishing Features
Sulfoxide
S=O Stretch
1030-1070
Strong
Sharp
A single, strong, sharp peak. Its position is sensitive to hydrogen bonding and solvent effects.
Ester
C=O Stretch
1750-1715
Very Strong
Sharp
A very intense peak at a much higher wavenumber than the S=O stretch. Its position indicates saturation or conjugation.
C-C(=O)-O Stretch
1300-1150
Strong
Medium-Sharp
The higher frequency C-O stretch.
O-C-C Stretch
1150-1000
Medium-Strong
Medium-Sharp
The lower frequency C-O stretch. Can overlap with the S=O stretch.
The key to differentiating these two functional groups lies in a systematic analysis of the entire spectrum. The most definitive indicator for an ester is the presence of the very strong C=O stretching peak above 1700 cm⁻¹.[4] If this peak is absent, a strong absorption in the 1030-1070 cm⁻¹ region is more likely to be a sulfoxide.
When a C=O peak is present, and there is also a strong band in the 1150-1000 cm⁻¹ region, it is crucial to look for the accompanying C-C(=O)-O stretch of the ester between 1300-1150 cm⁻¹. The presence of all three ester-related peaks (C=O, C-C(=O)-O, and O-C-C) confirms the ester functional group. Any additional strong peak in the 1030-1070 cm⁻¹ range would then suggest the presence of a sulfoxide as well.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the reliability of your spectral interpretation, a robust and validated experimental protocol is essential. The following is a step-by-step methodology for acquiring an FTIR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for a wide range of solid and liquid samples.[2]
Objective: To obtain a clean, high-resolution FTIR spectrum of a chemical sample for functional group analysis.
Materials:
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
Sample for analysis (solid or liquid)
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)
Lint-free wipes
Spatula (for solid samples)
Pipette (for liquid samples)
Procedure:
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions. This minimizes instrumental drift.
Purge the sample compartment with dry air or nitrogen to reduce interference from atmospheric water vapor and carbon dioxide.
Background Spectrum Acquisition:
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
Acquire a background spectrum. This measurement accounts for the absorbance of the ATR crystal and the ambient atmosphere and is automatically subtracted from the sample spectrum.
Sample Application:
For Solid Samples: Place a small amount of the solid sample onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal surface. The pressure should be consistent for all measurements to ensure reproducibility.
For Liquid Samples: Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
Sample Spectrum Acquisition:
Acquire the FTIR spectrum of the sample. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectral resolution should be set appropriately, typically to 4 cm⁻¹.
Data Analysis and Interpretation:
Process the acquired spectrum using the spectrometer software (e.g., baseline correction, normalization).
Identify the characteristic absorption peaks and compare their wavenumbers, intensities, and shapes to known values for sulfoxide and ester functional groups as detailed in this guide.
Cleaning:
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample before the next measurement.
Logical Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for identifying and distinguishing between sulfoxide and ester functional groups based on an acquired FTIR spectrum.
Comparing reactivity of bromo- vs chloro-benzenesulfinyl acetates
An in-depth comparative analysis of halogenated benzenesulfinyl acetates requires a bifurcated approach. The reactivity of these versatile building blocks is fundamentally dictated by the spatial location of the halogen...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of halogenated benzenesulfinyl acetates requires a bifurcated approach. The reactivity of these versatile building blocks is fundamentally dictated by the spatial location of the halogen atom. As a Senior Application Scientist, I classify this comparison into two distinct structural paradigms: α
-Halogenation (sp³ reactivity) and Aryl-Halogenation (sp² reactivity).
This guide objectively evaluates the performance, mechanistic causality, and synthetic utility of bromo- versus chloro-benzenesulfinyl acetates, backed by field-proven protocols and computational data.
The sp³ Reactivity Paradigm:
α
-Bromo vs.
α
-Chloro Derivatives
When the halogen is positioned at the
α
-carbon (e.g., ethyl
α
-bromo-
α
-(phenylsulfinyl)acetate vs. ethyl
α
-chloro-
α
-(phenylsulfinyl)acetate), the reactivity diverges dramatically due to differences in bond dissociation energies (BDE) and leaving group abilities.
Causality in Palladium-Catalyzed Cross-Coupling
α
-Bromo sulfoxides are highly privileged substrates in Pd-catalyzed Suzuki-Miyaura cross-couplings. The C–Br bond (~68 kcal/mol) readily undergoes oxidative addition with Pd(0) species. Computational studies by Maseras and co-workers have elucidated that this oxidative addition proceeds via a fast, stereoselective
SN2
-type mechanism, resulting in the inversion of the stereocenter[1]. The adjacent sulfinyl group lowers the activation barrier by coordinating to the palladium center during the transition state[1].
Conversely, the
α
-chloro analogs possess a significantly higher BDE (~81 kcal/mol). Under standard Pd(0) catalysis, the C–Cl bond is sluggish or entirely inert, often leading to catalyst degradation or unwanted homocoupling before cross-coupling can occur.
Carbanion Stability and Darzens Condensations
Both derivatives can be deprotonated to form
α
-halo-
α
-sulfinyl carbanions. However, the
α
-chloro carbanion is more electronically stable due to chlorine's higher electronegativity. In Darzens-type condensations with aldehydes, the
α
-chloro derivative reliably yields
α,β
-epoxy sulfoxides. The
α
-bromo derivative, while reactive, is more susceptible to competing halogen-metal exchange, which can erode yields. The stereochemical outcomes of these
α
-halogenated sulfoxides are heavily interdependent on the chirality of the sulfur atom[2].
Divergent reactivity pathways of α-bromo vs. α-chloro benzenesulfinyl acetates.
The sp² Reactivity Paradigm: 4-Bromo vs. 4-Chloro Derivatives
When the halogen is located on the aromatic ring (e.g., methyl 4-bromobenzenesulfinyl acetate[3] vs. 4-chlorobenzenesulfinyl acetate), the functional group acts as an electronic modulator rather than a direct reaction site for the sulfinyl chemistry.
Electronic Equivalence in Sulfinylation and Pummerer Reactions
The Hammett para-substituent constants (
σp
) for bromine and chlorine are virtually identical (+0.23). Consequently, the electron-withdrawing effect exerted on the sulfinyl acetate moiety is indistinguishable. Both compounds undergo Pummerer-type rearrangements, Knoevenagel condensations, and alkylations at identical rates[4].
Orthogonal Cross-Coupling
The true comparative advantage lies in orthogonal synthesis. The 4-bromo derivative can be selectively utilized as an electrophile in Buchwald-Hartwig aminations or Suzuki couplings at the aryl ring, leaving the sulfinyl acetate moiety intact. The 4-chloro derivative is generally robust enough to survive Pd-catalysis, allowing chemists to manipulate the
α
-carbon without risking premature cross-coupling at the arene.
Quantitative Data Comparison
The following table summarizes the physicochemical parameters driving the experimental choices between these variants:
Parameter / Property
α
-Bromo Variant
α
-Chloro Variant
4-Bromo Variant
4-Chloro Variant
C–X Bond Dissociation Energy
~68 kcal/mol
~81 kcal/mol
~80 kcal/mol
~96 kcal/mol
Hammett Constant (
σp
)
N/A
N/A
+0.23
+0.23
Pd(0) Oxidative Addition Rate
Extremely Fast
Very Slow
Moderate
Inert (Standard Pd)
Primary Synthetic Utility
Stereoselective Cross-Coupling
Darzens Epoxidation
Orthogonal Aryl Functionalization
Stable Sulfinylation Reagent
Carbanion Stability
Moderate (Prone to exchange)
High
High
High
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.
Protocol A: Stereoselective Suzuki-Miyaura Coupling of
α
-Bromo-Benzenesulfinyl Acetate[5]
Causality: A biphasic Toluene/H₂O system is utilized to dissolve the inorganic base (K₂CO₃) while stabilizing the transient Pd(II) intermediate, preventing premature
β
-hydride elimination.
Preparation: In an oven-dried Schlenk flask under argon, charge ethyl
α
-bromo-
α
-(phenylsulfinyl)acetate (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). The bulky triphenylphosphine ligands facilitate the reductive elimination step.
Solvent & Reaction: Inject degassed Toluene/H₂O (10:1 v/v). Stir vigorously at 80 °C for 4 hours.
Validation Checkpoint 1 (TLC): Monitor the disappearance of the
α
-bromo starting material (typically
Rf
= 0.4 in 3:1 Hexane/EtOAc). The product spot will appear highly UV-active at
Rf
= 0.35.
Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.
Validation Checkpoint 2 (Stereochemistry): Analyze via chiral HPLC. The
SN2
mechanism dictates >95% inversion of configuration at the
α
-carbon relative to the starting material[1].
Protocol B: Pummerer Rearrangement of 4-Chlorobenzenesulfinyl Acetate
Causality: Trifluoroacetic anhydride (TFAA) is chosen over acetic anhydride due to its superior electrophilicity, which rapidly drives the initial
O
-acylation of the sulfoxide, lowering the activation energy for the subsequent deprotonation and thionium ion formation.
Preparation: Dissolve methyl 2-(4-chlorobenzenesulfinyl)acetate (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under nitrogen at 0 °C.
Activation: Dropwise add TFAA (2.0 equiv). Stir for 15 minutes at 0 °C, then warm to room temperature.
Validation Checkpoint 1 (Colorimetric): The solution often transitions to a pale yellow, indicating the formation of the highly electrophilic thionium ion intermediate.
Reaction: Stir for an additional 2 hours.
Validation Checkpoint 2 (NMR): Concentrate an aliquot and analyze via
1H
NMR. The self-validation is confirmed by the disappearance of the
α
-methylene protons (singlet, ~3.6 ppm) and the emergence of a downfield methine proton (singlet, ~6.5 ppm) corresponding to the
α
-trifluoroacetoxy thioether.
References
Gourlaouen, C., et al. "Why is the Suzuki-Miyaura cross-coupling of sp3 carbons in alpha-bromo sulfoxide systems fast and stereoselective? A DFT study on the mechanism." The Journal of Organic Chemistry 74.11 (2009): 4049-4054. URL:[Link]
Calzavara, P., et al. "Stereochemistry of alpha-halo sulfoxides. II. Interdependent stereochemistry at sulfur and alpha-carbon in the alpha-halogenation of sulfoxides." Journal of the American Chemical Society 95.22 (1973): 7431-7437. URL:[Link]
Medio-Simón, M., et al. "First Synthesis of β-Keto Sulfoxides by a Palladium-Catalyzed Carbonylative Suzuki Reaction." Organic Letters 7.18 (2005): 3973-3976. URL:[Link]
A Researcher's Guide to Elemental Analysis of Bromobenzenesulfinyl Compounds
In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount. For researchers, scientists, and drug development professionals working with bromobenzenesulfinyl co...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount. For researchers, scientists, and drug development professionals working with bromobenzenesulfinyl compounds, accurate determination of bromine and sulfur content is a critical checkpoint for synthesis validation, purity assessment, and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of these compounds, offering insights into the methodologies, performance, and practical considerations to aid in the selection of the most appropriate analytical strategy.
Introduction: The Analytical Imperative
Bromobenzenesulfinyl compounds, characterized by the presence of both a bromine atom and a sulfinyl group attached to a benzene ring, present a unique analytical challenge. The simultaneous and accurate quantification of both bromine and sulfur is essential, as the stoichiometric ratio of these elements is a fundamental indicator of the compound's identity and purity. The choice of an analytical technique is not merely a matter of preference but a critical decision that impacts data quality, experimental throughput, and, ultimately, the integrity of the research. This guide will navigate the nuances of three principal analytical methodologies: Combustion Ion Chromatography (CIC), Inductively Coupled Plasma (ICP-OES/MS), and X-ray Fluorescence (XRF).
Comparative Analysis of Key Techniques
The selection of an elemental analysis technique is a balance of sensitivity, accuracy, sample matrix compatibility, and laboratory resources. Below is a comparative overview of the most common methods for the analysis of bromobenzenesulfinyl compounds.
Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) is a powerful and increasingly popular technique for the determination of halogens and sulfur in a wide range of organic matrices.[1][2][3] The principle involves the complete combustion of the sample in an oxygen-rich atmosphere, followed by the absorption of the resulting gases into an aqueous solution and subsequent analysis by ion chromatography.[2]
Causality of Experimental Choice: CIC is often the method of choice when simultaneous, speciated analysis of multiple halogens and sulfur is required.[2] Its ability to separate and quantify different halide ions (e.g., bromide, chloride) and sulfate in a single run makes it highly efficient. The complete combustion of the organic matrix minimizes matrix effects that can plague other techniques.
Performance Insights: CIC offers high precision and accuracy, with recoveries typically in the range of 96-103%.[2] It is capable of determining bromine and sulfur from sub-ppm to percentage levels.[2] The automated nature of modern CIC systems allows for high sample throughput.
Inductively Coupled Plasma (ICP)
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are versatile techniques for elemental analysis. For the analysis of bromobenzenesulfinyl compounds, the sample must first be digested to break down the organic matrix and bring the bromine and sulfur into an aqueous solution. Microwave-assisted acid digestion is a common and effective sample preparation method.[4][5][6][7][8][9][10][11]
Causality of Experimental Choice: ICP techniques are favored for their multi-element capabilities and high sensitivity, especially ICP-MS.[12] If a laboratory already has an ICP instrument for other analyses, developing a method for bromine and sulfur can be a cost-effective solution. Recent advancements in ICP-OES technology, particularly in the vacuum ultraviolet (VUV) region, have improved the detection of halogens.[13]
Performance Insights: ICP-MS offers exceptional sensitivity, with detection limits in the parts-per-billion (ppb) range.[12] ICP-OES has detection limits for bromine and sulfur typically in the low parts-per-million (ppm) range.[14] A significant challenge with ICP-OES is potential spectral interferences from other elements in the sample or the plasma itself.[15][16][17] Careful wavelength selection and inter-element correction are crucial for accurate results.
X-ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is a non-destructive analytical technique that determines the elemental composition of materials.[18][19] It works by irradiating a sample with X-rays and measuring the fluorescent (or secondary) X-rays emitted from the sample.[18]
Causality of Experimental Choice: XRF is an attractive option due to its minimal sample preparation, speed, and non-destructive nature.[19] For solid bromobenzenesulfinyl compounds, analysis can often be performed with little more than pressing the sample into a pellet.[20][21][22] This makes it a valuable tool for rapid screening and quality control.
Performance Insights: The sensitivity of XRF for bromine is generally good, with detection limits in the low ppm range.[23][24] However, for sulfur, which is a lighter element, sensitivity can be lower, and analysis is often performed under a vacuum or helium atmosphere to reduce signal attenuation.[19] A primary challenge with XRF is the potential for matrix effects, where the absorption and enhancement of X-rays by other elements in the sample can affect the accuracy of the results.[25][26][27][28] Careful calibration with matrix-matched standards is essential.
Data Presentation: A Comparative Summary
The following table summarizes the key performance characteristics of CIC, ICP-OES, and XRF for the elemental analysis of bromobenzenesulfinyl compounds.
Feature
Combustion Ion Chromatography (CIC)
Inductively Coupled Plasma (ICP-OES)
X-ray Fluorescence (XRF)
Principle
Combustion followed by ion separation and detection
Atomization and excitation in plasma, detection of emitted light
Excitation by X-rays, detection of fluorescent X-rays
To ensure trustworthy and reproducible results, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the key sample preparation and analysis techniques discussed.
Protocol 1: Oxygen Flask Combustion for CIC Analysis
This protocol describes the combustion of a solid bromobenzenesulfinyl compound and subsequent analysis by ion chromatography.
Workflow Diagram:
Caption: Workflow for Oxygen Flask Combustion followed by CIC analysis.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 1-10 mg of the finely ground bromobenzenesulfinyl compound onto a piece of ash-free filter paper.[30]
Fold the filter paper to securely enclose the sample.
Place the wrapped sample into the platinum basket of the oxygen flask stopper.[30][31][32]
Combustion:
Add the appropriate absorption solution (e.g., a dilute solution of hydrogen peroxide and sodium hydroxide) to the 500 mL heavy-walled combustion flask.[30][33]
Flush the flask thoroughly with a stream of pure oxygen.[30][32]
Ignite the fuse of the filter paper and immediately insert the stopper into the flask, ensuring a tight seal.[30][32]
Hold the stopper firmly in place until the combustion is complete.[30] The flask should be tilted to prevent any unburned material from falling directly into the absorption solution.[30]
Absorption and Analysis:
After combustion, shake the flask vigorously for several minutes to ensure complete absorption of the combustion products (HBr and SO₂) into the solution.[30][33]
Allow the flask to cool to room temperature.
Carefully open the flask and rinse the stopper and platinum basket with deionized water, collecting the rinsings in the flask.
Transfer the absorption solution to the autosampler of the ion chromatograph for analysis of bromide and sulfate.
Protocol 2: Microwave-Assisted Acid Digestion for ICP-OES Analysis
This protocol outlines the digestion of a bromobenzenesulfinyl compound for subsequent analysis by ICP-OES.
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Digestion for ICP-OES analysis.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 50-100 mg of the bromobenzenesulfinyl compound into a clean, high-pressure microwave digestion vessel.
Carefully add 5-10 mL of concentrated nitric acid to the vessel. For some organic matrices, the addition of a small amount of hydrogen peroxide may aid in complete oxidation.[8][34]
Microwave Digestion:
Seal the digestion vessels according to the manufacturer's instructions and place them in the microwave digestion system.
Program the microwave with a suitable temperature ramp and hold time. A typical program might involve ramping to 200°C over 20 minutes and holding for 15-20 minutes.[6]
After the program is complete, allow the vessels to cool completely to room temperature before opening.
Analysis:
Carefully open the cooled digestion vessels in a fume hood.
Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.
The diluted sample is now ready for analysis by ICP-OES. Ensure that the instrument is calibrated with matrix-matched standards.
Trustworthiness: The Role of Certified Reference Materials
To ensure the accuracy and traceability of elemental analysis data, the use of Certified Reference Materials (CRMs) is indispensable. CRMs are materials with well-characterized and certified concentrations of specific elements.[35] Analyzing a CRM alongside unknown samples provides a critical check on the entire analytical process, from sample preparation to final measurement.
For the analysis of bromobenzenesulfinyl compounds, it is advisable to use CRMs that are matrix-matched as closely as possible. While a specific CRM for every novel compound may not exist, organic CRMs containing certified values for bromine and sulfur can be used to validate the analytical method.[36][37][38][39] Several organizations, such as the National Institute of Standards and Technology (NIST), supply a range of relevant CRMs.
Conclusion: Selecting the Optimal Analytical Path
The choice of an elemental analysis standard for bromobenzenesulfinyl compounds is a multifaceted decision that requires careful consideration of the specific research objectives and available resources.
Combustion Ion Chromatography (CIC) stands out for its accuracy, precision, and efficiency in the simultaneous determination of bromine and sulfur, making it an excellent choice for routine analysis and when speciation of halogens is important.
Inductively Coupled Plasma (ICP-OES/MS) offers high sensitivity and multi-element capabilities, making it a powerful tool, particularly when trace-level quantification is required. However, it necessitates a more involved sample preparation and careful management of potential spectral interferences.
X-ray Fluorescence (XRF) provides a rapid, non-destructive screening method that is ideal for high-throughput quality control. Its accuracy is highly dependent on proper calibration to account for matrix effects.
Ultimately, the most reliable approach may involve the use of a combination of these techniques: XRF for rapid screening, followed by CIC or ICP for accurate quantification and validation. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate analytical strategy to ensure the integrity and success of their work with bromobenzenesulfinyl compounds.
Pharmacopoeial Assays for Quality. Oxygen Flask Method. Scribd. [Link]
Takahashi, A., et al. Potential of ICP-OES for determination of halogens and sulfur species dissolved in volcanic geothermal fluids. My Goldschmidt. [Link]
ASTM E443-80, Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion. [Link]
Emmenegger, C., Wille, A., & Steinbach, A. (2012). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International, 25(4), 210-217. [Link]
Nogueira, A. R. A., et al. (2012). Microwave-assisted digestion of organic samples: How simple can it become?. Spectrochimica Acta Part B: Atomic Spectroscopy, 71, 1-13. [Link]
Minimizing Matrix Effects in XRF Spectrometry. (2024). XRF Scientific. [Link]
Kumar, S., et al. (2021). Development and validation of a microwave-assisted digestion technique as a rapid sample preparation method for the estimation of selenium in pharmaceutical dosage forms by ICP-OES. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
ICP-MS vs. ICP-OES: Comparative Analysis of Detection Sensitivity in Heavy Metals. (2024). Abalonyx. [Link]
Combustion Ion Chromatography. Interchimie. [Link]
Microwave digestion for microbes. (2022). protocols.io. [Link]
STANDARD OPERATING PROCEDURES FOR ELEMENTAL ANALYSIS USING THE BRUKER S1 TURBOSDLE X-RAY FLUORESCENCE SPECTROMETER. (2014). World Agroforestry. [Link]
Pereira, É. N., et al. (2012). Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. Spectroscopy, 27(3), 14-25. [Link]
Aggrawal, M., & Rohrer, J. Determination of chlorine, bromine, and sulfur in polyethylene materials using combustion ion chromatography. LabRulez LCMS. [Link]
Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. (2000). ResearchGate. [Link]
Polechońska, L., & Klink, A. (2014). Some Aspects of Bromine Determination by ICP-OES in Salinated Waters. ResearchGate. [Link]
Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine. (1987). PubMed. [Link]
SPECTRAL INTERFERENCES IN ICP-OES. (2005). The Southern African Institute of Mining and Metallurgy. [Link]
Gunn, D. (2020). Single Reaction Chamber Microwave Digestion of Highly Organic Matrices. Spectroscopy. [Link]
Eksperiandova, L. P., et al. (2016). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. Journal of Analytical Chemistry, 71(1), 84-89. [Link]
Method 3052: Microwave Assisted Acid Digestion of Siliceous and Organically Based Matrices. (1996). EPA. [Link]
Matrix Effects in XRF Analysis. (2024). Elvatech. [Link]
A Matrix Effect Correction Method for Portable X-ray Fluorescence Data. (2022). MDPI. [Link]
How to Reduce ICP-OES Remeasurement Caused by Sample Problems and Errors. Agilent. [Link]
The matrix and interference effects of XRF energy dispersive X-ray fluorescence spectrometer. (2021). Efficiency Scientific Instrument Co., Ltd. [Link]
Determination of elevated concentrations of bromine in serum by ICP-MS and ICP-OES. (1998). Journal of Analytical Atomic Spectrometry. [Link]
Paradellis, T., & Skouras, O. (1979). Quantitative determination of bromine-labelled organic compounds by XRF. Journal of Radioanalytical Chemistry, 50(1-2), 303-308. [Link]
ICP-OES and ICP-MS Detection Limit Guidance. Teledyne Leeman Labs. [Link]
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The 5 most common ways to prepare samples for XRF analysis. (2020). Prolab Systems. [Link]
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Flores, E. M. M., et al. (2011). Microwave-Induced Combustion of Coal for Further Sulfur Determination by Inductively Coupled Plasma Optical Emission Spectrometry or Ion Chromatography. Journal of the Brazilian Chemical Society, 22(8), 1547-1554. [Link]
Mechanistic Causality: How Polysaccharide CSPs Separate Sulfoxides
An Advanced Guide to Validating the Chiral Purity of Sulfoxides Using Polysaccharide HPLC Columns The accurate determination of enantiomeric purity in chiral sulfoxides is a critical mandate in pharmaceutical development...
Author: BenchChem Technical Support Team. Date: March 2026
An Advanced Guide to Validating the Chiral Purity of Sulfoxides Using Polysaccharide HPLC Columns
The accurate determination of enantiomeric purity in chiral sulfoxides is a critical mandate in pharmaceutical development. Unlike carbon-centered chirality, sulfoxides derive their stereocenter from a sulfur atom where a lone pair of electrons acts as the fourth substituent. Because the energy barrier for pyramidal inversion is sufficiently high at physiological temperatures (typically >35 kcal/mol), these enantiomers are stable and often exhibit vastly different pharmacokinetic and pharmacodynamic profiles[1]. For instance, Esomeprazole (the (S)-enantiomer of omeprazole) demonstrates superior metabolic stability and gastric acid inhibition compared to its racemic counterpart[2].
Validating the chiral purity of these compounds requires highly selective analytical techniques. High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs) remains the undisputed gold standard for this application[1]. This guide provides an objective comparison of modern CSPs and outlines a self-validating experimental framework for method development.
Enantiomeric resolution on a chiral column is not a matter of simple partition; it is governed by the transient formation of diastereomeric complexes between the sulfoxide enantiomers and the chiral selector. To achieve baseline separation, the interaction must satisfy the Three-Point Interaction Model :
Hydrogen Bonding: The sulfoxide oxygen is a potent hydrogen bond acceptor. It interacts strongly with the carbamate or benzoate (NH) groups functionalized on the polysaccharide backbone.
π−π
and Dipole Interactions: The aromatic rings inherent to benzimidazole-based sulfoxides (like proton pump inhibitors) engage in
π−π
stacking with the phenyl rings of the CSP's derivatization groups.
Steric Fit (The Deciding Factor): The macroscopic structure of the polymer dictates selectivity. Amylose backbones naturally form a more flexible, loosely wound helical structure, whereas cellulose backbones form a more rigid, linear conformation.
The Causality of Column Selection: A sulfoxide that fits perfectly into the chiral cavity of an amylose helix might experience severe steric hindrance on a cellulose phase, resulting in co-elution. Therefore, screening both structural backbones is a mandatory first step in method development[1].
Comparative Analysis: Amylose vs. Cellulose and Coated vs. Immobilized CSPs
When selecting a column for sulfoxide analysis, chromatographers must navigate two primary variables: the polymer backbone and the manufacturing technology.
Amylose-Based vs. Cellulose-Based CSPs
Amylose CSPs (e.g., Chiralpak AD, IA): Generally exhibit broader enantioselectivity for bulky benzimidazole sulfoxides. The flexible helical structure easily accommodates the pyramidal geometry of the sulfinyl group. Literature consistently shows high resolving power for omeprazole and pantoprazole on amylose phases[1][3].
Cellulose CSPs (e.g., Chiralcel OD, IB): While slightly less universal for bulky sulfoxides, cellulose columns often provide superior efficiency (higher theoretical plates) when a steric match occurs. They are highly effective for specific derivatives like rabeprazole[1].
Coated vs. Immobilized Technologies
Traditional Coated Phases (e.g., AD-H, OD-H): The chiral polymer is physically coated onto the silica support. While highly resolving, they are strictly limited to standard mobile phases (Hexane/Alcohols). Injecting prohibited solvents (like Ethyl Acetate or Chloroform) will strip the polymer from the silica, destroying the column.
Modern Immobilized Phases (e.g., IA, IB, IC): The chiral selector is covalently bonded to the silica matrix. Causality for adoption: Immobilization allows the use of a vastly expanded range of organic modifiers (e.g., MTBE, THF, Dichloromethane). For highly polar sulfoxides that exhibit poor solubility in hexane, immobilized columns allow the use of Polar Organic (PO) or Reversed-Phase (RP) modes without risking column degradation[1][4].
Performance Data Comparison
The following table synthesizes validated chromatographic data for the enantioseparation of common pharmaceutical sulfoxides across various polysaccharide CSPs.
Experimental Protocol: A Self-Validating Method Development Workflow
Because sulfoxides—particularly proton pump inhibitors—are highly acid-labile, a poorly designed method will cause on-column degradation, resulting in baseline drift, ghost peaks, or peak splitting that mimics enantioseparation. The following protocol is designed as a self-validating system to ensure chromatographic integrity.
Step 1: Stabilized Sample Preparation
Action: Accurately weigh the sulfoxide sample and dissolve it in the mobile phase containing 0.1% Diethylamine (DEA) to a concentration of 1 mg/mL[1]. Filter through a 0.45 µm PTFE syringe filter.
Causality: Omeprazole and its analogs degrade rapidly in acidic microenvironments. The addition of DEA neutralizes residual acidic silanol groups on the silica support, preventing on-column degradation and eliminating peak tailing[4][5].
Step 2: Dual-Column Screening
Action: Plumb an HPLC system with a column switching valve containing one immobilized Amylose column (e.g., Chiralpak IA) and one immobilized Cellulose column (e.g., Chiralpak IB).
Action: Run a Normal Phase screening gradient using Hexane:Ethanol (80:20 v/v) with 0.1% DEA at a flow rate of 1.0 mL/min.
Step 3: Optimization via Modifier Adjustment
Action: If partial separation occurs, adjust the alcohol modifier.
Causality: Substituting Ethanol with Methanol disrupts strong hydrogen bonding, often sharpening peaks and reducing retention times[5]. Conversely, using Isopropanol increases steric bulk in the mobile phase, which can enhance resolution (
Rs
) at the cost of longer run times.
Step 4: System Self-Validation
Action: Inject a known racemic standard (50:50 mixture of R and S enantiomers).
Validation Check: The system is only validated if the calculated resolution (
Rs
) is
≥1.5
(baseline separation) AND the integrated peak area ratio is exactly 1:1 (
±2%
). A deviation from a 1:1 ratio in a known racemate definitively indicates that one enantiomer is degrading during the run, prompting an immediate halt and adjustment of the basic modifier.
Method Development Visualization
Caption: Chiral HPLC method development workflow for sulfoxide enantiomers.
References
National Center for Biotechnology Information (PMC). "Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography." NIH.gov. Available at:[Link]
MDPI. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." MDPI.com. Available at:[Link]
ResearchGate. "Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis." ResearchGate.net. Available at:[Link]
A Comprehensive Guide to the Safe Disposal of Methyl 2-(4-bromobenzenesulfinyl)acetate
For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. However, the lifecycle of these compounds extends beyond their use in experimentation; it encomp...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. Methyl 2-(4-bromobenzenesulfinyl)acetate, a halogenated aromatic sulfoxide, requires meticulous handling not only during its use but, critically, at the end of its experimental life. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance to ensure the protection of both laboratory personnel and the environment.
The disposal procedures outlined herein are based on the compound's chemical structure—incorporating a brominated aromatic ring and a sulfoxide group. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly prevalent, its constituent parts provide a clear indication of its potential hazards and the necessary precautions for its waste management. This compound must be treated as a regulated hazardous chemical waste.
Hazard Assessment and Characterization
Understanding the potential hazards of Methyl 2-(4-bromobenzenesulfinyl)acetate is the first step in its safe management. Its structure suggests several key characteristics that inform its classification as hazardous waste.
Halogenated Aromatic Compound: The presence of a carbon-bromine bond on an aromatic ring classifies this as a halogenated aromatic compound. Such compounds are often persistent in the environment and can exhibit toxicity. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).
Sulfoxide Group: The sulfinyl group is analogous to that in Dimethyl Sulfoxide (DMSO). A primary concern with sulfoxide-containing waste is its improper disposal in wastewater systems. Bacterial decomposition can lead to the formation of volatile and malodorous sulfur compounds like sulfides.
Potential for Irritation and Toxicity: Structurally similar bromo-aromatic esters are known to be irritants and potentially harmful if swallowed, inhaled, or absorbed through the skin.
Based on these structural alerts, the following potential hazards should be assumed:
Hazard Category
Description
Rationale and Precaution
Acute Toxicity
Harmful if swallowed, inhaled, or in contact with skin.
Based on analogs. Handle with appropriate Personal Protective Equipment (PPE) in a well-ventilated area or chemical fume hood.
|
Handling
Personal protective equipment for handling Methyl 2-(4-bromobenzenesulfinyl)acetate
Operational Safety & Handling Guide: Methyl 2-(4-bromobenzenesulfinyl)acetate As a Senior Application Scientist, establishing a self-validating safety culture is just as critical as the chemical synthesis itself. Methyl...
As a Senior Application Scientist, establishing a self-validating safety culture is just as critical as the chemical synthesis itself. Methyl 2-(4-bromobenzenesulfinyl)acetate (CAS: 63216-00-2) is a highly specialized halogenated organosulfur compound utilized frequently in advanced drug development and organic synthesis[1].
Because sulfinyl acetate derivatives can degrade upon exposure to ambient moisture—potentially releasing trace acidic byproducts like hydrogen bromide or sulfur oxides—handling this compound requires strict adherence to specialized procedural logic. This guide outlines the causality behind the required Personal Protective Equipment (PPE), operational workflows, and disposal plans to ensure operator safety and reagent integrity.
Chemical Profile & Hazard Assessment
Before initiating any protocol, it is critical to understand the intrinsic properties of the material. Halogenated aromatic compounds carry specific toxicity and environmental persistence risks[2].
Standard laboratory PPE is insufficient without understanding why specific materials are chosen. Sulfoxides possess unique solvent properties that can act as carriers, rapidly penetrating intact skin and transporting dissolved solutes directly into the bloodstream[3].
Hands (Critical): Wear heavy-duty Nitrile gloves (minimum 0.11 mm thickness for incidental splash contact; >0.3 mm for prolonged handling). Causality: Nitrile provides excellent resistance to halogenated organics. However, due to the permeation risks of sulfinyl compounds, you must employ a "double-gloving" technique. This creates a self-validating fail-safe: if the outer glove is contaminated, it must be removed and replaced immediately while the inner glove maintains the barrier[3].
Eye/Face: ANSI Z87.1-compliant chemical splash goggles. Safety glasses are insufficient as they do not provide a full orbital seal against aerosolized crystalline dust.
Body: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned to the collar. Synthetic fabrics (like polyester) must be avoided, as they can melt into the skin in the event of a chemical fire.
Respiratory: All open handling must be conducted inside a certified chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm)[2].
Standard Operating Procedure (SOP) for Handling
To prevent moisture-induced degradation and protect the operator from respiratory irritation, follow this step-by-step methodology.
Step-by-Step Methodology:
Pre-Operation Validation: Verify the fume hood's continuous airflow monitor. If the face velocity drops below 80 fpm, abort the procedure immediately.
Environmental Control: Prepare the receiving reaction vessel by purging it with an inert gas (Nitrogen or Argon). This prevents the sulfinyl group from undergoing unwanted oxidation or hydrolysis.
Material Transfer: Using a clean, anti-static spatula, carefully transfer the solid. Causality: Rapid movements can aerosolize the fine powder, increasing the risk of inhalation and contaminating the fume hood workspace.
Weighing: Weigh the material using a closed analytical balance. If the balance is located outside the fume hood, the compound must be weighed inside a tightly sealed weighing boat or vial prior to removal from the hood.
Post-Operation Decontamination: Wipe down spatulas, balance surfaces, and the fume hood deck with an appropriate solvent (e.g., isopropanol), followed by a standard soap and water wash.
Operational workflow for handling Methyl 2-(4-bromobenzenesulfinyl)acetate.
Spill Response & Decontamination Protocol
In the event of a localized spill, immediate and calculated action prevents wider laboratory contamination.
Evacuation & Assessment: For spills exceeding 50g, evacuate the immediate area and allow the fume hood to clear any aerosolized particulates.
Containment:Do not sweep dry. Dry sweeping generates hazardous dust. Instead, cover the spill with a damp absorbent pad or an inert binding agent (such as sand or vermiculite) to suppress dust formation[2].
Collection: Use a non-sparking scoop to collect the absorbed material and place it directly into a compatible, sealable hazardous waste container[2].
Surface Decontamination: Wash the spill site thoroughly with a mild detergent solution. All wash water and contaminated paper towels must be collected as hazardous waste.
Waste Disposal Plan
Due to the presence of the bromine atom, Methyl 2-(4-bromobenzenesulfinyl)acetate and any associated reaction byproducts must be strictly managed as Halogenated Organic Waste [4].
Step-by-Step Disposal Workflow:
Segregation: Never mix halogenated waste with non-halogenated solvent waste streams. Causality: Mixing these streams can trigger dangerous exothermic reactions and significantly increases the financial cost of institutional waste disposal[5].
Containerization: Place all liquid and solid waste in clearly labeled, leak-proof, high-density polyethylene (HDPE) containers[2].
Labeling: Affix a standardized hazardous waste label detailing the exact chemical composition (e.g., "Halogenated Organic Waste: Contains Methyl 2-(4-bromobenzenesulfinyl)acetate").
Final Disposal: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department. The mandated endpoint for halogenated organic waste is high-temperature incineration at an EPA-compliant hazardous waste facility[2][5].
Waste segregation and disposal pathway for halogenated sulfinyl compounds.
References
Nipissing University. "Hazardous Materials Disposal Guide". Environmental Health and Safety. Available at:[Link]
Princeton University. "Section 6C: Protective Equipment". Environmental Health and Safety. Available at:[Link]
United States Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste". EPA Guidelines. Available at: [Link]